molecular formula C7H8N2O2 B2938975 Ethyl 2-pyrimidinecarboxylate CAS No. 42839-08-7

Ethyl 2-pyrimidinecarboxylate

Cat. No.: B2938975
CAS No.: 42839-08-7
M. Wt: 152.153
InChI Key: PYFMAAFCQDFHJX-UHFFFAOYSA-N
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Description

Ethyl 2-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.153. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-8-4-3-5-9-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFMAAFCQDFHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879092
Record name 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42839-08-7
Record name 2-Pyrimidinecarboxylic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042839087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-pyrimidinecarboxylate CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Pharmacophore Building Block for Medicinal Chemistry

Part 1: Executive Summary

Ethyl 2-pyrimidinecarboxylate (CAS: 42839-08-7) is a specialized heterocyclic ester widely utilized in fragment-based drug discovery (FBDD) and organic synthesis.[1] Distinguished by the electron-deficient nature of the pyrimidine ring, the ester moiety at the C2 position exhibits enhanced electrophilicity compared to its carbocyclic analogs (e.g., ethyl benzoate). This unique electronic profile makes it a "privileged scaffold" for synthesizing bioactive amides, hydrazides, and heterocycle-fused derivatives targeting kinases (e.g., EGFR, HER-2) and metabolic enzymes (e.g., LDH).

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for researchers requiring high-fidelity data for experimental design.

Part 2: Identity & Physicochemical Profile

Chemical Identity
PropertySpecification
CAS Number 42839-08-7
IUPAC Name Ethyl pyrimidine-2-carboxylate
Synonyms 2-Pyrimidinecarboxylic acid ethyl ester; Ethyl 2-pyrimidinate
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
SMILES CCOC(=O)C1=NC=CC=N1
InChI Key PYFMAAFCQDFHJX-UHFFFAOYSA-N
Physical Properties
ParameterValueExperimental/Predicted
Appearance White to off-white crystalline solidExperimental
Melting Point 64–66 °CExperimental [1]
Boiling Point ~262 °C (at 760 mmHg)Predicted
Solubility Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in waterExperimental
pKa ~ -1.2 (pyrimidine N)Predicted (Base strength)

Expert Insight: The low melting point (64–66 °C) dictates that this compound should be stored in a cool, dry environment (2–8 °C) to prevent "caking" or partial hydrolysis upon exposure to ambient humidity. Its solubility in chlorinated solvents makes it ideal for standard amide coupling workflows.

Part 3: Synthetic Routes & Manufacturing

The synthesis of this compound typically proceeds via two primary industrial routes: the Pinner Reaction (from nitriles) or Oxidative Esterification (from methylpyrimidines).

Route A: The Pinner Synthesis (From 2-Cyanopyrimidine)

This is the most common laboratory-scale route due to the commercial availability of 2-cyanopyrimidine.

  • Imidate Formation: 2-Cyanopyrimidine is treated with anhydrous HCl in absolute ethanol at 0°C. The nitrile activates the carbon for nucleophilic attack by ethanol, forming the ethyl imidate hydrochloride intermediate.

  • Hydrolysis: Careful addition of water hydrolyzes the imidate to the ester.

Route B: Oxidative Esterification (From 2-Methylpyrimidine)

Used in larger-scale manufacturing where 2-methylpyrimidine is the feedstock.

  • Oxidation: 2-Methylpyrimidine is oxidized (e.g., using SeO₂ or KMnO₄) to 2-pyrimidinecarboxylic acid.

  • Fischer Esterification: The acid is refluxed with ethanol and a catalytic acid (H₂SO₄) to yield the ester.

Visualization of Synthetic Pathways

SynthesisPathways Start1 2-Cyanopyrimidine Inter1 Imidate HCl Intermediate Start1->Inter1 EtOH, HCl(g) 0°C (Pinner) Product This compound (CAS 42839-08-7) Inter1->Product H2O, Hydrolysis Start2 2-Methylpyrimidine Inter2 2-Pyrimidinecarboxylic Acid Start2->Inter2 SeO2 or KMnO4 Oxidation Inter2->Product EtOH, H2SO4 Reflux

Figure 1: Convergent synthetic pathways for this compound via Nitrile Pinner reaction or Methyl oxidation.

Part 4: Reactivity & Synthetic Utility

The 2-position of the pyrimidine ring is significantly electron-deficient due to the inductive withdrawal of the two adjacent nitrogen atoms. This renders the ethyl ester highly reactive toward nucleophiles, often more so than phenyl or pyridine analogs.

Nucleophilic Acyl Substitution (Amidation)

The most critical application is the formation of carboxamides .

  • Mechanism: Direct aminolysis. The electron-poor ring acts as an internal Lewis acid, activating the carbonyl carbon.

  • Protocol Note: Unlike benzoate esters, which often require high heat or Lewis acids (e.g., AlMe₃) for direct aminolysis, this compound often reacts with primary amines in mild conditions (EtOH, RT to 60°C).

Reduction to Carbinols

Reduction with NaBH₄ or LiAlH₄ yields 2-(hydroxymethyl)pyrimidine , a precursor for installing methylene linkers in drug candidates.

Inverse Electron Demand Diels-Alder (IEDDA)

While the ester itself is stable, the pyrimidine ring can participate in IEDDA reactions with electron-rich dienophiles (e.g., enamines), followed by retro-Diels-Alder loss of HCN, to form substituted pyridines. The 2-ester group influences the regioselectivity of this transformation.

Reactivity Diagram

Reactivity cluster_applications Medicinal Chemistry Applications Core This compound Amide Pyrimidine-2-carboxamides (Kinase Inhibitors) Core->Amide R-NH2, EtOH, Heat (Aminolysis) Alcohol 2-(Hydroxymethyl)pyrimidine (Linker Synthesis) Core->Alcohol NaBH4 or LiAlH4 (Reduction) Hydrazide Pyrimidine-2-carbohydrazide (Heterocycle formation) Core->Hydrazide NH2NH2cdotH2O (Condensation)

Figure 2: Divergent reactivity profile demonstrating the compound's utility as a core scaffold.

Part 5: Handling, Stability & Safety

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures: Use in a fume hood. Wear nitrile gloves and chemical safety goggles. Avoid inhalation of dust/powder.[2][4]

Storage & Stability
  • Hygroscopicity: The ester bond is susceptible to hydrolysis under basic or highly humid conditions, reverting to the parent acid (2-pyrimidinecarboxylic acid).

  • Recommended Storage: Sealed container, 2–8 °C, protected from light and moisture.

  • Shelf Life: ~2 years if stored correctly.

References

  • ChemicalBook & NIST Data. (2025). This compound Properties and Melting Point Data. Retrieved from and .

  • PubChem Compound Summary. (2025). This compound (CID 13360715).[5] National Center for Biotechnology Information. Retrieved from .

  • MDPI Molecules. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates as LDH Inhibitors. Discusses the use of ethyl pyrimidine carboxylates in convergent synthesis pathways. Retrieved from .

  • Fisher Scientific. (2025).[4] Safety Data Sheet: this compound. Retrieved from .

Sources

An In-depth Technical Guide to Ethyl 2-pyrimidinecarboxylate and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Versatile Scaffold

Foreword: The Enduring Relevance of the Pyrimidine Core

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1] Its inherent physicochemical properties and synthetic tractability have made it a "privileged scaffold" in drug discovery, continually adapted to meet diverse therapeutic challenges.[2] This guide focuses on a key exemplar of this scaffold: Ethyl 2-pyrimidinecarboxylate. We will explore its synthesis, reactivity, and transformation into derivatives that have shown significant promise in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

I. The Core Moiety: this compound

This compound is a heterocyclic ester that serves as a pivotal starting material for the synthesis of a wide range of more complex, biologically active molecules. Its structure, featuring an electron-deficient pyrimidine ring and a reactive ester group, provides multiple avenues for chemical modification.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Boiling Point Not consistently reported-
Melting Point Not consistently reported-
Solubility Soluble in common organic solventsGeneral knowledge
CAS Number 42839-08-7[3]

Note: Physical properties such as boiling and melting points can vary depending on purity and experimental conditions. Researchers should always refer to the certificate of analysis for the specific batch being used.

Synthesis of this compound: A Practical Approach

While several methods exist for the synthesis of pyrimidines, a common and practical approach for this compound involves the condensation of a 1,3-dicarbonyl equivalent with an amidine. One established method is a variation of the Pinner synthesis, which involves the reaction of ethyl formate (as a source of the C2 carbon and the ester) with acetamidine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from readily available starting materials.

Materials:

  • Ethyl formate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Preparation of Acetamidine Free Base: In a flask equipped with a stirrer, dissolve acetamidine hydrochloride in a minimal amount of cold absolute ethanol.

  • To this solution, add a freshly prepared solution of sodium ethoxide in ethanol dropwise at 0°C until the solution is slightly basic.

  • Stir the mixture for 30 minutes at 0°C. The precipitated sodium chloride is removed by filtration under an inert atmosphere. The filtrate containing the acetamidine free base is used directly in the next step.

  • Condensation Reaction: To the ethanolic solution of acetamidine, add an equimolar amount of ethyl formate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Causality Behind Experimental Choices:

  • The use of sodium ethoxide is to generate the free base of acetamidine from its hydrochloride salt, as the free base is the active nucleophile in the condensation reaction.

  • The reaction is carried out under reflux to provide the necessary activation energy for the condensation and cyclization to occur.

  • The aqueous work-up with sodium bicarbonate is to neutralize any remaining acidic species.

  • Purification by vacuum distillation is suitable for liquid products, while column chromatography is a versatile method for removing impurities.

II. Reactivity of this compound: A Gateway to Derivatives

The chemical reactivity of this compound is dominated by the electrophilic nature of the ester carbonyl group and the pyrimidine ring's susceptibility to nucleophilic substitution, particularly when activated.

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"this compound" [fillcolor="#FBBC05"];

"Hydrolysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amination" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reduction" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophilic Aromatic Substitution" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"this compound" -- "Hydrolysis" [label=" H+ or OH-"]; "this compound" -- "Amination" [label=" R-NH2"]; "this compound" -- "Reduction" [label=" e.g., LiAlH4"]; "this compound" -- "Nucleophilic Aromatic Substitution" [label=" Nu-"]; }

Caption: Key reaction pathways of this compound.
A. Hydrolysis: Accessing the Carboxylic Acid

The ester functionality of this compound can be readily hydrolyzed under acidic or basic conditions to yield pyrimidine-2-carboxylic acid. This transformation is crucial as the resulting carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives. The kinetics of ester hydrolysis are typically pH and temperature-dependent.[4][5]

graph { rankdir=LR; node [shape=none, margin=0]; edge [arrowhead=vee, color="#4285F4"];

start [label="this compound"]; intermediate [label="Tetrahedral Intermediate"]; product [label="Pyrimidine-2-carboxylic Acid"];

start -> intermediate [label="+ OH-"]; intermediate -> product [label="- EtOH"]; }

Caption: Simplified mechanism of base-catalyzed hydrolysis.
B. Amination: Formation of Amides

Direct reaction of this compound with ammonia or primary/secondary amines leads to the formation of the corresponding pyrimidine-2-carboxamides. This amidation reaction is a cornerstone in the synthesis of many biologically active compounds.

Experimental Protocol: Synthesis of Pyrimidine-2-carboxamide

Objective: To synthesize Pyrimidine-2-carboxamide from this compound.

Materials:

  • This compound

  • Ammonia (7N solution in methanol)

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve this compound in methanol.

  • Add a 7N solution of ammonia in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol).

Causality Behind Experimental Choices:

  • Using a concentrated solution of ammonia in methanol provides a high concentration of the nucleophile, driving the reaction towards the amide product.

  • The reaction is typically run at room temperature to avoid potential side reactions.

  • Recrystallization is an effective method for purifying solid products.

C. Reduction: Towards Alcohols and Amines

The ester group of this compound can be reduced to a primary alcohol, (2-pyrimidinyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Further reduction of the pyrimidine ring can also occur under more forcing conditions. Catalytic transfer hydrogenation offers a milder alternative for certain reductions.[6][7]

graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Ester" [label="this compound"]; "Alcohol" [label="(2-Pyrimidinyl)methanol"];

"Ester" -> "Alcohol" [label="1. LiAlH4\n2. H2O"]; }

Caption: Reduction of the ester to a primary alcohol.
D. Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 4- or 6-position.[8][9][10][11] While this compound itself does not have a leaving group, this type of reactivity is crucial for many of its derivatives.

III. Common Derivatives and Their Applications in Drug Development

The true value of this compound lies in its role as a precursor to a diverse array of derivatives with significant therapeutic potential.

A. Pyrimidine-2-carboxamides: A Privileged Motif

As mentioned, the amide derivatives are readily synthesized and are a common feature in many drug candidates. The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.

Structure-Activity Relationship (SAR) Insights:

The substituents on the amide nitrogen can be systematically varied to probe the binding pocket of a target enzyme or receptor. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.[12][13][14][15]

B. 2-Aminomethylpyrimidines: Building Blocks for Complex Ligands

Reduction of the corresponding amide or nitrile provides access to 2-aminomethylpyrimidines.[16] The primary amine functionality is a key pharmacophore and a versatile handle for further synthetic elaboration, allowing for the construction of more complex molecules with tailored biological activities.

C. Kinase Inhibitors: Targeting the ATP-binding Site

The pyrimidine scaffold is a well-established core for the design of kinase inhibitors.[17][18][19][20] Many of these inhibitors mimic the adenine portion of ATP, binding to the hinge region of the kinase domain. This compound derivatives have been explored as scaffolds for the development of inhibitors for various kinases implicated in cancer and other diseases.

Table of Representative Derivatives and Their Biological Activities

Derivative ClassExample StructureTherapeutic AreaMechanism of Action (if known)Reference(s)
Pyrimidine-quinoline CarboxylatesEthyl 2-((4-arylpyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylateCancerLactate Dehydrogenase (LDH) Inhibition[21][22]
Aminopyrimidine DerivativesEthyl 2-amino-4,6-diarylpyrimidine-5-carboxylatesAntiviral, AntihypertensiveVarious[23]
Fused Pyrimidine SystemsPyrido[2,3-d]pyrimidinesCancer, InflammationVarious, including kinase inhibition[24]
Pyrimidine Nucleoside Analogs-AntiviralInhibition of viral DNA/RNA synthesis[25]

IV. Future Directions and Conclusion

This compound continues to be a valuable and versatile building block in the ever-evolving landscape of drug discovery. Its synthetic accessibility and the diverse reactivity of its functional groups ensure its continued use in the generation of novel chemical entities. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies for its preparation and derivatization. Furthermore, the exploration of novel derivatives targeting a wider range of biological targets will undoubtedly lead to the discovery of new therapeutic agents. The pyrimidine core, exemplified by this compound, is a testament to the enduring power of heterocyclic chemistry in addressing unmet medical needs.

References

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • 2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

  • 24.6: Synthesis of Amines. (2024, February 24). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved January 30, 2026, from [Link]

  • Preparation process of 2-cyano pyrimidine. (n.d.). Google Patents.
  • Method for preparing 2-cyanopyrimidine. (n.d.). Google Patents.
  • (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1][21]thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). Academia.edu. Retrieved January 30, 2026, from [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2-Cyanopyrimidines. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025, December 3). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024, September 9). PubMed. Retrieved January 30, 2026, from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). semantic-scholar.org. Retrieved January 30, 2026, from [Link]

  • This compound (C007B-149991). (n.d.). Cenmed Enterprises. Retrieved January 30, 2026, from [Link]

  • (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. (2025, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A kind of preparation method of 2- chloro-pyrimidine derivatives. (n.d.). Google Patents.
  • Ester synthesis by oxidative esterification. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • ethyl 2-pyridinecarboxylate. (2025, May 20). ChemSynthesis. Retrieved January 30, 2026, from [Link]

  • Hydrogenation of ethyl pyruvate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Cu(ii)-catalyzed esterification reaction via aerobic oxidative cleavage of C(CO)–C(alkyl) bonds. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. Retrieved January 30, 2026, from [Link]

  • (PDF) Synthesis of 2-Cyanopyrimidines. (2025, October 16). ResearchGate. Retrieved January 30, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved January 30, 2026, from [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Oxidation and esterification sequence of 1. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. (2020, April 18). YouTube. Retrieved January 30, 2026, from [Link]

  • 22.3 Synthesis of Amines. (2021, April 29). YouTube. Retrieved January 30, 2026, from [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Fischer Esterification. (2022, November 16). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

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  • 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

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  • ethyl 1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylate. (2025, May 20). ChemSynthesis. Retrieved January 30, 2026, from [Link]

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Sources

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-pyrimidinecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its chemical structure, a pyrimidine ring substituted with an ethyl carboxylate group, imparts it with a unique solubility profile that is critical to control in various stages of drug development, from reaction chemistry and purification to formulation and bioavailability. Understanding and predicting the solubility of this compound in different organic solvents is not merely an academic exercise but a fundamental necessity for process optimization, yield maximization, and the rational design of drug delivery systems. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, empowering researchers to make informed decisions in their daily work.

The Theoretical Underpinnings of Solubility: A Hansen Solubility Parameter Approach

The adage "like dissolves like" provides a rudimentary but effective framework for predicting solubility. This principle is more quantitatively and comprehensively captured by the Hansen Solubility Parameter (HSP) theory. HSPs deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from atomic-level London dispersion forces.

  • δP (Polar): Stemming from intermolecular dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

The distance (Ra) between the HSPs of a solute and a solvent in Hansen space is a key predictor of solubility and can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of dissolution.

cluster_0 Hansen Solubility Space solute Solute (δD₁, δP₁, δH₁) good_solvent Good Solvent (Ra < R₀) solute->good_solvent Small Ra (High Affinity) poor_solvent Poor Solvent (Ra > R₀) solute->poor_solvent Large Ra (Low Affinity) a b c d origin x_axis δD origin->x_axis y_axis δP origin->y_axis z_axis_end δH origin->z_axis_end

Caption: The Hansen Solubility Sphere concept, illustrating that solvents falling within the sphere (small Ra) are good solvents for the solute at the center.

Predicting the Solubility of this compound

Estimated Hansen Solubility Parameters for this compound:

ParameterValue (MPa⁰.⁵)
δD 18.1
δP 9.5
δH 6.0

Using these estimated HSPs, we can predict the solubility of this compound in a range of common organic solvents. The following table presents the HSPs for various solvents and the calculated Ra value, which serves as a predictor of solubility. A lower Ra value suggests better solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (Predicted Solubility)
Acetone15.510.47.05.5
Acetonitrile15.318.06.110.1
Benzene18.40.02.010.3
1-Butanol16.05.715.811.2
Chloroform17.83.15.76.5
Cyclohexane16.80.00.211.8
Dichloromethane17.07.37.15.0
N,N-Dimethylformamide (DMF)17.413.711.37.1
Dimethyl sulfoxide (DMSO)18.416.410.28.0
1,4-Dioxane17.51.89.08.4
Ethanol15.88.819.413.8
Ethyl Acetate15.85.37.26.1
Heptane15.30.00.012.2
Hexane14.90.00.012.5
Isopropanol15.86.116.411.5
Methanol14.712.322.317.1
Tetrahydrofuran (THF)16.85.78.05.9
Toluene18.01.42.09.0
Water15.516.042.337.2

Disclaimer: These Ra values are predictions based on estimated HSPs for the solute. Experimental verification is crucial for definitive solubility assessment.

Experimental Determination of Solubility: A Validated Gravimetric Protocol

While theoretical predictions are invaluable for initial solvent screening, experimental determination remains the gold standard for obtaining accurate solubility data. The gravimetric method is a robust and widely used technique for this purpose.[1][2]

Principle: A saturated solution of the solute in the solvent of interest is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

cluster_0 Gravimetric Solubility Determination A 1. Add excess this compound to a known volume of solvent in a sealed vial. B 2. Equilibrate at a constant temperature with continuous agitation (e.g., 24-48 hours). A->B C 3. Allow undissolved solid to settle. B->C D 4. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe with a filter. C->D E 5. Transfer the clear supernatant to a pre-weighed vial. D->E F 6. Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the solute's boiling point. E->F G 7. Dry the residue to a constant weight. F->G H 8. Weigh the vial with the dried solute. G->H I 9. Calculate solubility (e.g., in g/100 mL). H->I

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Methodology:

  • Preparation:

    • Ensure all glassware is scrupulously clean and dry.

    • Accurately weigh several vials for collecting the saturated solution.

  • Sample Preparation:

    • To a series of vials, add a known volume of the organic solvent to be tested.

    • Add an excess of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is essential.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired experimental temperature.

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette fitted with a filter to prevent the transfer of any solid particles.

  • Solvent Evaporation:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish or vial.

    • Gently evaporate the solvent. This can be achieved by using a rotary evaporator, a vacuum oven at a temperature well below the boiling point of the solute, or a gentle stream of inert gas (e.g., nitrogen).

  • Drying and Weighing:

    • Once the solvent is fully evaporated, place the dish or vial in a vacuum oven at a moderate temperature to remove any residual solvent until a constant weight is achieved.

    • Cool the dish or vial in a desiccator to room temperature before weighing it on an analytical balance.

  • Calculation:

    • The solubility (S) can be calculated using the following formula:

    S ( g/100 mL) = [(Mass of vial + dried solute) - (Mass of empty vial)] / (Volume of supernatant collected in mL) * 100

Causality in Experimental Choices and Self-Validating Systems

Why continuous agitation during equilibration? Continuous agitation ensures that the entire volume of the solvent is in constant contact with the solid solute, accelerating the dissolution process and ensuring that equilibrium is reached in a reasonable timeframe. Without it, concentration gradients could form, leading to an underestimation of the true solubility.

The importance of temperature control: Solubility is highly dependent on temperature.[3][4] Maintaining a constant and accurately known temperature throughout the equilibration and sampling process is critical for obtaining reproducible and meaningful data.

Filtration during sampling as a self-validating step: The use of a filter when withdrawing the supernatant is a critical self-validating step. It ensures that only the dissolved solute is transferred for analysis. Any presence of solid particles in the final weighed sample would artificially inflate the calculated solubility. The clarity of the collected supernatant serves as a visual confirmation of proper technique.

Drying to a constant weight: This is another crucial self-validating measure. It confirms that all the solvent has been removed and that the final weight corresponds solely to the dissolved solute. Consecutive weighings with negligible difference indicate the completion of the drying process.

Conclusion: From Prediction to Practical Application

This guide has provided a dual approach to understanding the solubility of this compound in organic solvents. The theoretical framework of Hansen Solubility Parameters offers a powerful predictive tool for rapid solvent screening, enabling researchers to narrow down the vast landscape of potential solvents to a manageable few. The detailed gravimetric protocol provides a robust and reliable method for obtaining accurate experimental solubility data, which is indispensable for process development and optimization. By combining these theoretical and practical approaches, researchers in drug development and related fields can confidently and efficiently navigate the critical parameter of solubility, ultimately accelerating the journey from molecule to medicine.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Course Hero. Available at: [Link]

  • Pyrimidine - Solubility of Things. Solubility of Things. Available at: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available at: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Institutes of Health. Available at: [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. ResearchGate. Available at: [Link]

  • Hansen solubility parameter. Wikipedia. Available at: [Link]

  • HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at: [Link]

  • Designer Solvent Blends - Hansen Solubility Parameters. Prof Steven Abbott. Available at: [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. ResearchGate. Available at: [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters. National Institutes of Health. Available at: [Link]

  • Determination of Solubility by Gravimetric Method. Pharmapproach. Available at: [Link]

Sources

Stability and Storage of Ethyl 2-pyrimidinecarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Ethyl 2-pyrimidinecarboxylate in Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, including antivirals, anticancer agents, and kinase inhibitors. The ester functionality at the 2-position provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for lead discovery and optimization. Given its foundational role, ensuring the chemical integrity and stability of this compound is paramount for the reproducibility of synthetic protocols and the quality of downstream applications. This guide provides an in-depth technical overview of the stability profile, recommended storage conditions, and methodologies for assessing the integrity of this critical reagent.

Chemical Stability Profile: Understanding the Intrinsic Properties

The stability of this compound is governed by the chemical reactivity of its two key functional groups: the pyrimidine ring and the ethyl ester. While specific, comprehensive stability studies on this exact molecule are not extensively published, its degradation profile can be predicted based on the known chemistry of these moieties.

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
AppearanceColorless to light yellow liquid/solid
Storage Temperature2-8°C is commonly recommended
Potential Degradation Pathways

Understanding the potential routes of degradation is the first step in designing effective storage and handling protocols. For this compound, the primary concerns are hydrolysis, photodegradation, and thermal decomposition.

cluster_0 This compound cluster_1 Degradation Stressors cluster_2 Potential Degradation Products A This compound B Hydrolysis (Acidic/Basic) A->B Ester Cleavage C Photodegradation (UV/Visible Light) A->C Photochemical Reaction D Thermal Stress (Elevated Temperature) A->D Decomposition E Pyrimidine-2-carboxylic acid + Ethanol B->E F Ring-opened products & Photoproducts C->F G Decarboxylation Products D->G

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis. This reaction would yield pyrimidine-2-carboxylic acid and ethanol. The rate of hydrolysis is expected to increase at pH extremes and with elevated temperatures. Due to the presence of the electron-withdrawing pyrimidine ring, the ester is likely more susceptible to base-catalyzed hydrolysis.

  • Photodegradation: Aromatic heterocyclic compounds like pyrimidine can be sensitive to light, particularly in the UV spectrum. Photodegradation can lead to complex reaction pathways, including ring opening and the formation of various photoproducts. Studies on other pyrimidine-containing molecules have shown that photodegradation can be a significant stability concern.

  • Thermal Decomposition: At elevated temperatures, esters can undergo thermal decomposition. For aromatic esters, decarboxylation can be a potential degradation pathway, although this typically requires high temperatures.

Optimal Storage and Handling: A Proactive Approach to Preserving Integrity

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) To minimize the rate of potential hydrolytic and thermal degradation.
Light Store in an amber vial or in the dark To protect against photodegradation from UV and ambient light.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) To prevent potential oxidative degradation, although this is a lesser concern than hydrolysis.
Container Tightly sealed, non-reactive container (e.g., glass) To prevent contamination and exposure to moisture.
Handling Best Practices
  • Inert Handling: For long-term storage or when handling small quantities where surface area to volume ratio is high, it is advisable to handle the compound under an inert atmosphere to minimize exposure to moisture and air.

  • Aliquotting: To avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere, it is recommended to aliquot the compound into smaller, single-use vials.

  • Solvent Selection: When preparing solutions, use dry, high-purity solvents to minimize the risk of hydrolysis.

Experimental Protocols for Stability Assessment: A Self-Validating System

To rigorously assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to intentionally induce degradation.[1][2]

Forced Degradation Workflow

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative (e.g., 3% H₂O₂) A->D E Thermal (e.g., 60°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize (if needed) and dilute samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating Analytical Method (e.g., HPLC) G->H I Identify and quantify degradation products H->I

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a defined period (e.g., 8 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Place a vial of the stock solution in a calibrated oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate the intact drug from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method Parameters:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan)
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3]

Conclusion: Ensuring Quality and Reproducibility

The stability of this compound is a critical factor that can influence the outcome of research and development projects. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the integrity of this vital building block. Furthermore, the application of systematic stability testing through forced degradation studies and the development of a validated stability-indicating analytical method are essential for guaranteeing the quality and reproducibility of experimental results. This proactive approach to stability management will ultimately contribute to the successful advancement of drug discovery programs.

References

  • Stability testing of existing active substances and related finished products. European Medicines Agency. (2023). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. [Link]

  • ICH Harmonised Tripartite Guideline Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). [Link]

  • ICH Harmonised Tripartite Guideline Q2 (R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. (2025). [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. (2020). [Link]

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Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Pyrimidine Synthesis with Microwave Technology

Pyrimidine scaffolds are fundamental heterocyclic motifs in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1] Ethyl 2-pyrimidinecarboxylate, in particular, serves as a versatile building block in the synthesis of more complex molecules for drug discovery and agrochemical development.[2] Traditional methods for pyrimidine synthesis often involve lengthy reaction times and harsh conditions.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatic rate enhancements, increased yields, and improved product purities.[4] This application note provides a detailed protocol for the efficient synthesis of this compound utilizing microwave irradiation, designed for researchers and professionals in organic synthesis and drug development.

The primary mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can accelerate reactions that are typically slow under conventional heating.

Strategic Approach: A Two-Step, One-Pot Microwave Protocol

The synthesis of this compound can be efficiently achieved through a microwave-assisted, two-step, one-pot process. This strategy involves:

  • Pinner-type Cyclization: Formation of the pyrimidine ring via the condensation of a suitable 1,3-dicarbonyl compound with formamidine.

  • In-situ Esterification: Subsequent esterification of the intermediate pyrimidine-2-carboxylic acid with ethanol under microwave irradiation.

This approach minimizes handling and purification of intermediates, thereby improving overall efficiency.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established Pinner-type reaction mechanism for the initial cyclization.[5][6] A 1,3-dicarbonyl equivalent reacts with formamidine, which provides the N-C-N fragment, to form the pyrimidine ring.[7] Following the cyclization, the carboxylic acid intermediate is esterified with ethanol, catalyzed by an acid, in a Fischer-type esterification.[8] Microwave irradiation significantly accelerates both the cyclization and esterification steps.[9]

Experimental Protocol

Materials and Reagents
ReagentFormulaMWCAS No.Supplier
Malondialdehyde tetraethyl acetalC₁₁H₂₄O₄220.31122-31-6Sigma-Aldrich
Formamidine acetate saltC₃H₈N₂O₂104.113473-63-0Sigma-Aldrich
Ethanol (anhydrous)C₂H₅OH46.0764-17-5Sigma-Aldrich
Sulfuric acid (concentrated)H₂SO₄98.087664-93-9Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.1260-29-7Sigma-Aldrich
Saturated sodium bicarbonateNaHCO₃84.01144-55-8Sigma-Aldrich
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Sigma-Aldrich
Instrumentation

A dedicated microwave reactor for organic synthesis equipped with temperature and pressure sensors is required. Domestic microwave ovens should not be used for this procedure due to safety concerns.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine malondialdehyde tetraethyl acetal (1 mmol, 220 mg), formamidine acetate salt (1.1 mmol, 114 mg), and anhydrous ethanol (5 mL).

  • Acid Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The pressure should be monitored and not exceed the vessel's limits.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) before opening.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of diethyl ether.

    • Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with 15 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Summary

ParameterValue
Reactants Malondialdehyde tetraethyl acetal, Formamidine acetate salt, Ethanol
Catalyst Sulfuric Acid
Microwave Temperature 120°C
Microwave Time 15 minutes
Expected Yield 75-85% (based on similar reactions)
Product This compound

Visualizing the Workflow

Microwave Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up cluster_purification Purification prep1 Combine Malondialdehyde tetraethyl acetal, Formamidine acetate salt, and Ethanol in a microwave vial prep2 Add catalytic sulfuric acid prep1->prep2 reaction Irradiate at 120°C for 15 minutes prep2->reaction workup1 Cool to room temperature reaction->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 purify1 Filter and concentrate workup4->purify1 purify2 Purify by column chromatography purify1->purify2 product This compound purify2->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Safety Precautions

  • Microwave Safety: Only use a microwave reactor designed for chemical synthesis.[10] Never use a domestic microwave oven. Ensure the reaction vessel is properly sealed and do not exceed the recommended pressure and temperature limits for the vessel. Allow the vessel to cool completely before opening.

  • Chemical Hazards:

    • Formamidine acetate salt: May cause skin and eye irritation, and may cause an allergic skin reaction.[11] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Malondialdehyde tetraethyl acetal: Handle in a well-ventilated area.

    • Concentrated Sulfuric Acid: Corrosive. Handle with extreme care using appropriate PPE.

  • General Precautions: Perform the reaction in a well-ventilated fume hood.

Conclusion

This application note details a robust and efficient microwave-assisted protocol for the synthesis of this compound. The use of microwave irradiation significantly reduces reaction times and offers a greener alternative to conventional heating methods. This protocol provides a valuable tool for researchers in medicinal chemistry and drug development, facilitating the rapid synthesis of this important heterocyclic building block.

References

  • Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Patole, S. S., et al. (n.d.).
  • Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Bansal, S., Chaudhary, N., & Kothiyal, P. (n.d.).
  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
  • Walling, D., et al. (n.d.). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory.
  • Wang, J., et al. (n.d.).
  • (2025-09-02). Synthesis of Pyrimidines and its Bio-evaluation.
  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). PMC.
  • Synthesis of Pyrimidine Deriv
  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine deriv
  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022). MDPI.
  • [Effects of occupational exposure to formamidines on cardiovascular functions]. (n.d.). PubMed.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • SAFETY D
  • Chighine, A., et al. (2009).
  • Formamidine acetic acid salt - SAFETY D
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. (n.d.). Semantic Scholar.
  • A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. (n.d.). RSC Publishing.
  • Pyrimidine-2-carboxylic acid. (n.d.). Chem-Impex.
  • Safety D
  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2019). MURAL - Maynooth University Research Archive Library.
  • Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Upd
  • A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates under solvent-free condition and their selective cyclooxgenase (COX-1 &COX-2). (2025-06-17).
  • (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.).

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Application Note: Ethyl 2-Pyrimidinecarboxylate as a Strategic Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold is ubiquitous, traditionally utilized via 2,4-diamino or 2-amino-4-aryl substitution patterns (e.g., Palbociclib, Imatinib). However, Ethyl 2-pyrimidinecarboxylate offers a distinct "vector of exploration." Unlike the standard nitrogen-linked C2 substituents, this building block introduces a carbon-linked electrophilic handle at the C2 position.

This guide details the strategic application of this compound to generate novel kinase inhibitors. It focuses on accessing C2-carboxamide motifs (which alter hydrogen-bonding donor/acceptor patterns in the hinge region) and C2-heterocyclic fusions.

Chemical Profile & Handling

This compound is an electron-deficient heteroaromatic ester. Its reactivity is dominated by the high electrophilicity of the carbonyl carbon, enhanced by the adjacent electron-withdrawing pyrimidine ring.

Table 1: Physicochemical Properties
PropertyValueRelevance to Synthesis
CAS Number 42839-08-7Unique identifier for sourcing.
MW 152.15 g/mol Low MW allows for significant fragment growth (Fragment-Based Drug Design).
Boiling Point 103 °C (12 mmHg)Can be purified by vacuum distillation if required.
Solubility DCM, MeOH, EtOAcCompatible with standard organic synthesis solvents.
Stability Moisture SensitiveStore under inert atmosphere; prone to hydrolysis to the acid (inactive zwitterion).
Reactivity High (Electrophilic)Reacts rapidly with amines/hydrazines; no catalyst often required.

Strategic Application: The "Vector Analysis"

The primary value of this building block is Scaffold Hopping . By replacing the traditional C2-amino group (H-bond donor) with a C2-carboxamide or C2-heterocycle, you alter the interaction with the kinase hinge region.

Hinge Binding Logic
  • Standard 2-Aminopyrimidine: N1 (Acceptor) + C2-NH (Donor).

  • 2-Carboxamide Derivative: N1 (Acceptor) + C2-C=O (Acceptor) + Amide-NH (Donor).

This modified motif is critical for:

  • Overcoming Resistance: Altering the H-bond network can bypass steric clashes from gatekeeper mutations (e.g., T790M in EGFR).

  • Selectivity: The C2-carbonyl can pick up unique water-mediated H-bonds or interactions with non-conserved residues in the solvent-exposed front pocket.

Visualization: Synthetic Workflows

The following diagram illustrates the three primary workflows starting from this compound.

SyntheticPathways Start This compound (C2-Ester Handle) Amide C2-Carboxamides (Inverse Amide Linker) Start->Amide Aminolysis (R-NH2) Hydrazide Pyrimidino-Hydrazides Start->Hydrazide Hydrazine Hydrate Alcohol C2-Hydroxymethyl (Linker Extension) Start->Alcohol Reduction (NaBH4/LiAlH4) Fused Fused Bicyclic Systems (e.g., Triazolopyrimidines) Hydrazide->Fused Cyclization (Orthoesters/Aldehydes) Ether C2-Ether/Amine (via Halide) Alcohol->Ether 1. SOCl2 2. Nucleophile

Caption: Divergent synthetic pathways from the C2-ester handle. Green path yields direct hinge binders; Yellow path yields fused cores.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The progression of the reaction is visually distinct (precipitation) or easily monitored via TLC, ensuring high reliability.

Protocol A: Direct Aminolysis (Synthesis of Pyrimidine-2-Carboxamides)

Target: Creation of a "Tail" for solvent pocket interaction.

Mechanism: Nucleophilic Acyl Substitution. The electron-deficient pyrimidine ring activates the ester, making it more reactive than a standard benzoate.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Aniline or Benzylamine derivative) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst (Optional): 10 mol% Acetic Acid (if amine is sluggish)

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 mmol, 152 mg) in EtOH (5 mL) in a round-bottom flask.

  • Addition: Add the primary amine (1.2 mmol) in one portion.

    • Checkpoint: If the amine is a liquid, add neat. If solid, dissolve in minimal EtOH.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • TLC Monitoring: Eluent 50% EtOAc/Hexanes. The starting ester (high Rf) should disappear; the amide product (lower Rf) will appear.

  • Work-up (Self-Validating Step): Cool the reaction to room temperature.

    • Observation: In many cases, the product will crystallize directly from the cool ethanol.

    • If Solid Forms: Filter and wash with cold EtOH.

    • If No Solid: Evaporate solvent, redissolve in DCM, wash with 1M HCl (to remove excess amine) and Brine. Dry over MgSO4.

  • Yield: Typical yields are 75–90%.[1]

Protocol B: Hydrazinolysis & Cyclization (Synthesis of Triazolopyrimidines)

Target: Fused tricyclic cores (Scaffold Morphing).

Materials:

  • This compound

  • Hydrazine Hydrate (80% or 98%)

  • Ethanol[2][1][3][4]

Step-by-Step Procedure:

  • Hydrazide Formation: Dissolve the ester (1.0 equiv) in EtOH (10 volumes). Add Hydrazine Hydrate (3.0 equiv) dropwise at 0 °C.

  • Stirring: Allow to warm to RT and stir for 2 hours.

    • Visual Check: A white precipitate (Pyrimidine-2-carbohydrazide) usually forms within 30 minutes.

  • Isolation: Filter the solid, wash with cold EtOH, and dry under vacuum. (Yield >90%).

  • Cyclization (The "Locking" Step): Suspend the hydrazide in Triethyl Orthoformate (as solvent and reagent). Reflux for 3 hours.

  • Result: Formation of [1,2,4]Triazolo[1,5-a]pyrimidine . This locks the conformation and creates a planar, rigid kinase inhibitor core.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Aminolysis Hydrolysis of ester by wet solvent.Use anhydrous EtOH/MeOH and dry glassware.
Incomplete Reaction Amine is sterically hindered or electron-poor.Switch solvent to Toluene/Dioxane and heat to 110 °C in a sealed tube. Use AlMe3 (Weinreb amidation conditions) for unreactive anilines.
Product is Oily Impurities or remaining solvent.Triturate with Diethyl Ether or Pentane to induce crystallization.

Case Studies & Biological Context

Case Study: HPK1 Inhibitors

Recent medicinal chemistry campaigns targeting Hematopoietic Progenitor Kinase 1 (HPK1) have utilized carboxamide linkers to engage the hinge region (Glu92).[5] While 4-amino-pyrimidine-5-carboxamides are more common, the 2-carboxamide vector allows for exploration of the "sugar pocket" or solvent front, often improving solubility and pharmacokinetic profiles compared to purely aromatic stacks [1].

Case Study: JAK/FLT3 Inhibitors

Derivatives of pyrimidine-2-carboxylic acid have been successfully cyclized to form pyrrolo[2,3-d]pyrimidines. These bicyclic systems mimic the purine core of ATP, with the C2-substituent directing selectivity between JAK family members by exploiting subtle differences in the gatekeeper residue [2].

References

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. Journal of Medicinal Chemistry. (2021).

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates as LDH Inhibitors. International Journal of Molecular Sciences. (2024).

  • Pyrimidines in Drug Discovery. PharmaBlock White Paper.

  • Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molbank. (2013). (Demonstrates hydrazinolysis protocols relevant to ester reactivity).

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory.

Sources

Application Note: Divergent Synthesis of Antimicrobial Pharmacophores from Ethyl 2-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The global rise of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the rapid development of novel chemical entities (NCEs).

Ethyl 2-pyrimidinecarboxylate represents a high-value starting material for medicinal chemistry due to its "privileged" pyrimidine core—a structural motif ubiquitous in biology (DNA/RNA bases) and pharmacology (e.g., trimethoprim, pyrimethamine). The ester functionality at the C2 position is electronically activated by the adjacent ring nitrogens, making it a highly reactive electrophile for nucleophilic substitution.

This guide details a divergent synthetic strategy to transform this ester into two distinct classes of antimicrobial agents:

  • N-acylhydrazones (Schiff Bases): Flexible linkers often associated with iron chelation and inhibition of DNA synthesis.

  • 1,3,4-Oxadiazoles: Rigid, lipophilic bioisosteres of amides/esters that improve metabolic stability and membrane permeability.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathway from the parent ester to the target antimicrobial libraries.

SyntheticPathway Ester This compound (Starting Material) Hydrazide Pyrimidine-2-carbohydrazide (Key Intermediate) Ester->Hydrazide Hydrazine Hydrate EtOH, Reflux SchiffBase N-acylhydrazones (Schiff Bases) Hydrazide->SchiffBase Ar-CHO Cat. AcOH Oxadiazole 1,3,4-Oxadiazoles (Rigid Scaffolds) Hydrazide->Oxadiazole POCl3 or CS2/KOH Cyclization

Figure 1: Divergent synthetic workflow converting the C2-ester into hydrazide and subsequent antimicrobial scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrimidine-2-carbohydrazide (The Gateway)

This reaction exploits the electron-deficient nature of the pyrimidine ring, which activates the C2-ester toward nucleophilic attack by hydrazine.

Reagents:

  • This compound (10 mmol)

  • Hydrazine hydrate (99%, 50 mmol)

  • Absolute Ethanol (30 mL)

Procedure:

  • Dissolution: Dissolve 10 mmol of this compound in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature.

    • Causality: We use a 5:1 molar excess of hydrazine to prevent the formation of the symmetrical dimer (N,N'-di(pyrimidine-2-carbonyl)hydrazine), which is a common side product if the hydrazine concentration is too low.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by a lower Rf hydrazide spot.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product usually precipitates as a white or off-white solid.

  • Filtration: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL) to remove excess hydrazine, and dry.

  • Recrystallization: Recrystallize from ethanol/water if necessary.

Validation Criteria:

  • Melting Point: Sharp range (typically >180°C, verify against literature).

  • IR Spectroscopy: Appearance of NH/NH2 doublets (3100–3300 cm⁻¹) and amide carbonyl (1650–1690 cm⁻¹).

Protocol B: Library Synthesis of N-acylhydrazones (Schiff Bases)

Hydrazones contain the azomethine -NH-N=CH- proton, a critical pharmacophore for binding to bacterial enzymes (e.g., enoyl-ACP reductase).

Reagents:

  • Pyrimidine-2-carbohydrazide (1 mmol)

  • Substituted Aromatic Aldehyde (1 mmol) (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (15 mL)

  • Glacial Acetic Acid (2–3 drops)

Procedure:

  • Setup: Suspend the hydrazide (1 mmol) in ethanol (15 mL).

  • Activation: Add the aromatic aldehyde (1 mmol) followed by catalytic glacial acetic acid.

    • Causality: The acid catalyst protonates the aldehyde carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide nitrogen.

  • Reflux: Reflux for 3–8 hours. The suspension often clears as the reaction proceeds, then the product precipitates.

  • Workup: Cool to room temperature. Filter the precipitate. Wash with cold ethanol and diethyl ether.

Key SAR Insight: Electron-withdrawing groups (NO2, Cl, F) on the aldehyde phenyl ring typically enhance lipophilicity and antimicrobial potency [1].

Protocol C: Cyclization to 1,3,4-Oxadiazoles[1]

Cyclization locks the molecule into a rigid, planar conformation, often improving binding affinity to target pockets and metabolic stability compared to the open-chain hydrazone.

Reagents:

  • N-acylhydrazone (from Protocol B) OR Pyrimidine-2-carbohydrazide + Carboxylic Acid

  • Phosphorus Oxychloride (POCl3) (5 mL)

Procedure:

  • Reaction: Place the N-acylhydrazone (1 mmol) in a dry flask. Add POCl3 (5 mL).

    • Safety Note: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.

  • Reflux: Reflux at 100–110°C for 6–8 hours.

  • Quenching: Cool the mixture. Pour the reaction mass slowly onto crushed ice with vigorous stirring. This hydrolyzes excess POCl3 and precipitates the oxadiazole.

  • Neutralization: Neutralize the aqueous suspension with solid NaHCO3 to pH 7–8.

  • Isolation: Filter the solid, wash with water, and recrystallize from ethanol.

Biological Evaluation: MIC Determination

To validate the antimicrobial potential, Minimum Inhibitory Concentration (MIC) assays must be performed following CLSI guidelines.

MIC_Workflow Prep Inoculum Preparation (0.5 McFarland Standard) Dilution Serial Dilution of Compounds (96-well plate, 100 µg/mL to 0.1 µg/mL) Prep->Dilution Add Bacteria Incubation Incubation (37°C for 18-24h) Dilution->Incubation Readout Visual/Optical Density Readout (Determine MIC) Incubation->Readout

Figure 2: Standard workflow for MIC determination against ESKAPE pathogens.

Data Presentation Standard

When reporting your results, organize data to highlight Structure-Activity Relationships (SAR).

Table 1: Mock Data Structure for Reporting

Compound IDR-SubstituentMIC (S. aureus) µg/mLMIC (E. coli) µg/mLLogP (Calc)
PYR-H (Control) -H>100>1000.8
PYR-01 4-NO2-Phenyl12.525.02.1
PYR-02 2,4-Cl-Phenyl6.2512.53.4
PYR-OX-01 (Oxadiazole analog)3.126.252.9

Note: Increased lipophilicity (LogP) in PYR-02 and the rigid oxadiazole scaffold in PYR-OX-01 generally correlate with better membrane permeation and lower MIC values.

References

  • Kethireddy, S. et al. (2015).[2] Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal. Available at: [Link]

  • Mishra, A. et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Verma, G. et al. (2020). 1,3,4-Oxadiazole: A Scientometric Analysis of its Pharmacological Potential. Current Drug Discovery Technologies. (General reference for Oxadiazole scaffold utility).

Sources

Application Note: Catalytic Synthesis of Ethyl 2-Pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic methods for the synthesis of Ethyl 2-pyrimidinecarboxylate Content Type: Application Note & Protocol Guide

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for bioactive pyrimidine derivatives, including inhibitors of kinases (e.g., CK2, LDH) and various antiviral agents. While traditional stoichiometric methods (e.g., Pinner reaction of nitriles) exist, they often suffer from harsh conditions and waste generation.

This guide details two advanced catalytic methodologies for its synthesis, prioritizing atom economy and scalability:

  • Homogeneous Catalysis: Palladium-Catalyzed Alkoxycarbonylation of 2-Chloropyrimidine. (Preferred for research/gram-scale).

  • Acid Catalysis: Ethanolysis of 2-Cyanopyrimidine (Preferred for industrial/kilo-scale).

Method A: Palladium-Catalyzed Alkoxycarbonylation

Best for: Laboratory scale (1g – 100g), library synthesis, and late-stage functionalization.

Mechanistic Insight

This transformation utilizes a Palladium(0)/Palladium(II) catalytic cycle.[1] The reaction overcomes the inherent inertness of the C-Cl bond through the use of electron-rich bidentate phosphine ligands, which facilitate the oxidative addition of the electron-deficient 2-chloropyrimidine.

The Catalytic Cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of 2-chloropyrimidine.

  • CO Insertion: Carbon monoxide coordinates and inserts, forming a Pd-acyl species.

  • Nucleophilic Attack: Ethanol attacks the acyl carbonyl.

  • Reductive Elimination: The ester is released, and the base regenerates Pd(0) by neutralizing HCl.

Visualization: Catalytic Cycle

Pd_Cycle Start Pd(OAc)2 + dppf (Pre-catalyst) ActivePd L2Pd(0) (Active Species) Start->ActivePd Reduction OxAdd Oxidative Addition (Ar-Pd-Cl) ActivePd->OxAdd + 2-Chloropyrimidine COInsert CO Insertion (Ar-CO-Pd-Cl) OxAdd->COInsert + CO NucAttack Nucleophilic Attack (EtOH) COInsert->NucAttack + EtOH RedElim Reductive Elimination (- HCl) NucAttack->RedElim Base (Et3N) RedElim->ActivePd Regeneration Product This compound RedElim->Product Release

Caption: Figure 1. Palladium-catalyzed carbonylation cycle utilizing dppf ligand for stabilization.

Experimental Protocol (Standardized)

Reagents:

  • Substrate: 2-Chloropyrimidine (1.0 equiv, 10 mmol, 1.14 g)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2 mol%, 0.2 mmol, 45 mg)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (3 mol%, 0.3 mmol, 166 mg)[2]

  • Solvent/Nucleophile: Absolute Ethanol (30 mL, degassed)

  • Base: Triethylamine (Et₃N) (2.0 equiv, 20 mmol, 2.8 mL)

  • Gas: Carbon Monoxide (CO) (Balloon for small scale; 10 bar for optimization)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a dry Schlenk tube under Argon, combine Pd(OAc)₂ and dppf in 5 mL of ethanol. Stir at room temperature for 15 minutes to form the active Pd-ligand complex (solution turns from orange to reddish-brown).

  • Substrate Addition: Add 2-chloropyrimidine and triethylamine to the catalyst mixture. Add the remaining ethanol (25 mL).

  • Inert Gas Exchange:

    • Autoclave Method (Recommended): Transfer the mixture to a stainless steel autoclave. Purge 3 times with CO. Pressurize to 10 bar (150 psi) .

    • Balloon Method: Purge the Schlenk flask with CO for 5 minutes. Attach a double-balloon reservoir of CO.

  • Reaction: Heat the vessel to 100°C with vigorous magnetic stirring (800 rpm). Maintain for 16–24 hours .

  • Workup:

    • Cool to room temperature. Vent carefully (in a fume hood).

    • Filter the mixture through a pad of Celite to remove Pd black and salts. Rinse with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc 8:2).

Expected Yield: 85–92% Key Quality Attribute: ¹H NMR (CDCl₃): δ 8.95 (d, 2H), 7.45 (t, 1H), 4.50 (q, 2H), 1.45 (t, 3H).

Method B: Acid-Catalyzed Ethanolysis (Pinner-Type)

Best for: Large-scale manufacturing (>1 kg) where CO gas handling is restrictive.

Mechanistic Insight

This method relies on the acid-catalyzed hydrolysis of the nitrile group to an imidate intermediate, which is then hydrolyzed to the ester. While "stoichiometric" in reagents, the acid acts as a catalyst for the addition of ethanol to the nitrile.

Precursor Note: 2-Cyanopyrimidine is readily accessible via the industrial ammoxidation of 2-methylpyrimidine.

Experimental Protocol

Reagents:

  • Substrate: 2-Cyanopyrimidine (1.0 equiv, 50 mmol, 5.25 g)

  • Solvent/Reagent: Ethanol (50 mL)

  • Catalyst: Conc. H₂SO₄ (3.0 equiv) or dry HCl gas.

  • Quench: NaHCO₃ (sat. aq.)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-cyanopyrimidine in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition:

    • Option A (Liquid Acid): Add conc. H₂SO₄ dropwise at 0°C.

    • Option B (Gas): Bubble dry HCl gas through the solution at 0°C until saturation (approx. 30 mins).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours . Monitor by TLC (disappearance of nitrile).[3]

  • Hydrolysis/Workup:

    • Cool to 0°C.[4]

    • Critical Step: Pour the reaction mixture onto crushed ice (100 g).

    • Neutralize carefully with solid NaHCO₃ or 2M NaOH to pH 7–8. (Do not exceed pH 9 to avoid ester hydrolysis).

  • Extraction: Extract immediately with Dichloromethane (3 x 50 mL).

  • Drying: Dry combined organics over MgSO₄ and concentrate.

Expected Yield: 75–85%

Comparative Analysis & Decision Guide

FeatureMethod A: Pd-CarbonylationMethod B: Acid Ethanolysis
Precursor Availability High (2-Chloropyrimidine is ubiquitous)Medium (2-Cyanopyrimidine is less common)
Atom Economy High (Direct C-C bond formation)Medium (Loss of ammonia/salts)
Safety Requires CO gas handlingCorrosive acids
Scalability Good (with autoclave infrastructure)Excellent (Standard reactors)
Cost Higher (Pd catalyst, Ligands)Low (Commodity acids)
Decision Logic

DecisionTree Start Select Synthesis Route Scale Scale & Equipment? Start->Scale Lab Method A: Pd-Carbonylation Scale->Lab < 100g / Autoclave Available Bulk Method B: Acid Ethanolysis Scale->Bulk > 1kg / No High Pressure Reason1 Ideal for Drug Discovery Lab->Reason1 High Yield Clean Profile Reason2 Ideal for Process Chem Bulk->Reason2 Low Cost Robust

Caption: Figure 2. Strategic decision matrix for selecting the synthesis route.

References

  • Palladium-Catalyzed Carbonylation of Heteroaryl Chlorides

    • Source: Beller, M., et al.
    • Context: Defines the standard Pd(OAc)2/dppf conditions for electron-deficient heterocycles.
  • Synthesis of Pyrimidine Carboxylates via Nitriles

    • Source: MDPI Molbank. "Synthesis of 2-Cyanopyrimidines." Molbank, 2019.[3]

    • Context: Describes the precursor synthesis and hydrolysis p
  • Minisci Reaction Limitations

    • Source: Duncton, M. A. J. "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[5][6] Chem. Commun., 2011.

    • Context: Explains why radical alkylation favors the 4-position, making it unsuitable for selective 2-carboxyl
  • Industrial Ammoxidation Routes

    • Source: Ullmann's Encyclopedia of Industrial Chemistry, "Pyrimidines".
    • Context: Background on the industrial preparation of 2-cyanopyrimidine from 2-methylpyrimidine.[7]

Sources

The Strategic Functionalization of Ethyl 2-Pyrimidinecarboxylate: Advanced Cross-Coupling Protocols for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of contemporary drug design, featuring prominently in a vast array of therapeutic agents, from anticancer and antiviral medications to central nervous system modulators. Its prevalence stems from its ability to engage in a multitude of biological interactions, often acting as a bioisostere for purines or other endogenous heterocycles. The strategic derivatization of the pyrimidine ring is therefore a critical endeavor in the quest for novel and more effective pharmaceuticals. Ethyl 2-pyrimidinecarboxylate and its halogenated precursors, such as ethyl 2-chloropyrimidine-5-carboxylate, are versatile building blocks that offer a gateway to a diverse chemical space through modern palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of key cross-coupling methodologies, offering not just protocols, but a deeper understanding of the underlying principles that govern these powerful transformations.

The starting material for many of the subsequent reactions, ethyl 2-chloropyrimidine-5-carboxylate, can be synthesized from 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester. A mixture of the starting material with phosphorus oxychloride and N,N-dimethylaniline is heated to reflux for approximately 1.5 hours. Following the removal of the solvent, the residue is treated with ice water and then neutralized with 2 N NaOH before extraction with ethyl acetate. The crude product is then purified by column chromatography.[1][2]

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, prized for its functional group tolerance and the commercial availability of a vast library of boronic acids and esters.[3] When applied to halogenated pyrimidines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.

Causality Behind Experimental Choices

The successful Suzuki coupling of less reactive heteroaryl chlorides, such as ethyl 2-chloropyrimidine-5-carboxylate, is highly dependent on the selection of an appropriate catalyst system. The electron-deficient nature of the pyrimidine ring can facilitate the oxidative addition of palladium, which is often the rate-determining step. However, the C-Cl bond is inherently less reactive than C-Br or C-I bonds.[4] To overcome this, bulky and electron-rich phosphine ligands are employed. These ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), stabilize the palladium center, promote oxidative addition, and facilitate the reductive elimination step to afford the desired product.[5] The choice of base is also critical; it activates the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.[3] The use of a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is crucial for solubilizing both the organic and inorganic reagents.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-chloropyrimidine-5-carboxylate with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of ethyl 2-chloropyrimidine-5-carboxylate with a generic arylboronic acid.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₃PO₄, 2.0 equiv)[4]

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)[4]

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine ethyl 2-chloropyrimidine-5-carboxylate, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C. The optimal temperature may need to be determined empirically, with higher temperatures potentially required for less reactive substrates.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos)Overcomes the lower reactivity of the C-Cl bond.[5]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes oxidative addition and reductive elimination.[5]
Base K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OSolubilizes both organic and inorganic reagents.[6]
Temperature 80-110 °CProvides sufficient energy to overcome the activation barrier.[4]
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a wide variety of amines.[7] This reaction is particularly valuable in drug discovery, where the introduction of amine functionalities is a common strategy for modulating the physicochemical and pharmacological properties of lead compounds.

Causality Behind Experimental Choices

Similar to the Suzuki-Miyaura coupling, the amination of less reactive aryl chlorides necessitates the use of specialized catalyst systems. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[8] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial for the deprotonation of the amine coordinated to the palladium center. Microwave irradiation has emerged as a powerful tool for accelerating these reactions, often leading to shorter reaction times and improved yields.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 2-chloropyrimidine-5-carboxylate

This protocol outlines a general procedure for the Buchwald-Hartwig amination of ethyl 2-chloropyrimidine-5-carboxylate with a primary or secondary amine.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Microwave reactor or conventional heating setup

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a microwave-safe reaction vial or a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst and the ligand.

  • Reagent Addition: Add ethyl 2-chloropyrimidine-5-carboxylate, the amine, and the base to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction (Microwave): Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).[9]

  • Reaction (Conventional Heating): If using conventional heating, stir the mixture at an elevated temperature (e.g., 100-120 °C) until the reaction is complete.

  • Monitoring and Work-up: Follow the monitoring and work-up procedures as described for the Suzuki-Miyaura coupling.

  • Purification: Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reagents Combine Ethyl 2-chloropyrimidine-5-carboxylate, Amine, Base, Catalyst, and Ligand in a vial Add_Solvent Add Anhydrous Solvent Combine_Reagents->Add_Solvent Heat_Microwave Heat in Microwave Reactor (e.g., 150°C, 30 min) Add_Solvent->Heat_Microwave Cool_Filter Cool to RT, Dilute, and Filter Heat_Microwave->Cool_Filter Extract_Dry Extract with Organic Solvent and Dry Cool_Filter->Extract_Dry Purify Purify by Column Chromatography Extract_Dry->Purify

Caption: General workflow for a microwave-assisted Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes, proceeding via a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and materials science.

Causality Behind Experimental Choices

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. The use of an amine base, such as triethylamine or diisopropylamine, is crucial as it serves both as a base and often as the solvent.

Experimental Protocol: Sonogashira Coupling of Ethyl 2-iodopyrimidine-5-carboxylate

For Sonogashira couplings, the more reactive iodo- or bromo-substituted pyrimidines are typically preferred. This protocol describes the coupling of an iodo-substituted pyrimidine with a terminal alkyne.

Materials:

  • Ethyl 2-iodopyrimidine-5-carboxylate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Reagent Addition: Add ethyl 2-iodopyrimidine-5-carboxylate and the terminal alkyne.

  • Solvent Addition: Add the anhydrous solvent and the amine base.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Work-up and Purification: Follow the work-up and purification procedures as described for the Suzuki-Miyaura coupling.

IV. Stille Coupling: Versatility with Organostannanes

The Stille coupling offers a broad scope for the formation of C-C bonds by coupling an organostannane with an organic halide or triflate.[13][14] While the toxicity of organotin reagents is a concern, the reaction's tolerance for a wide range of functional groups makes it a valuable tool.[15]

Causality Behind Experimental Choices

The mechanism of the Stille coupling involves the standard steps of oxidative addition, transmetalation, and reductive elimination.[13] The transmetalation step, where the organic group is transferred from tin to palladium, is a key step. The choice of ligand can significantly influence the reaction rate and yield.

Experimental Protocol: Stille Coupling of Ethyl 2-bromopyrimidine-5-carboxylate

This protocol provides a general procedure for the Stille coupling of a bromo-substituted pyrimidine with an organostannane.

Materials:

  • Ethyl 2-bromopyrimidine-5-carboxylate (1.0 equiv)

  • Organostannane (e.g., tributyl(aryl)tin, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve ethyl 2-bromopyrimidine-5-carboxylate and the organostannane in the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction and perform the work-up as previously described. The removal of tin byproducts can often be achieved by washing with a saturated aqueous solution of potassium fluoride.

  • Purification: Purify the product by column chromatography.

V. Heck Reaction: Alkenylation of the Pyrimidine Core

The Heck reaction is a powerful method for the C-C bond formation between an aryl or vinyl halide and an alkene.[16] This reaction is particularly useful for the synthesis of substituted olefins.

Causality Behind Experimental Choices

The catalytic cycle of the Heck reaction involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the double bond and regenerates the palladium catalyst.[17] A base is required to neutralize the hydrogen halide that is formed during the reaction.

Experimental Protocol: Heck Reaction of Ethyl 2-bromopyrimidine-5-carboxylate

This protocol outlines a general procedure for the Heck reaction of a bromo-substituted pyrimidine with an alkene.

Materials:

  • Ethyl 2-bromopyrimidine-5-carboxylate (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., triethylamine or K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere, combine ethyl 2-bromopyrimidine-5-carboxylate, the palladium catalyst, the ligand, and the base.

  • Reagent Addition: Add the anhydrous solvent and the alkene.

  • Reaction: Heat the reaction mixture to a temperature typically between 80-140 °C.

  • Monitoring, Work-up, and Purification: Follow the standard procedures for monitoring, work-up, and purification.

Conclusion

The palladium-catalyzed cross-coupling reactions discussed herein represent a powerful and versatile toolkit for the functionalization of the this compound scaffold. A thorough understanding of the underlying mechanisms and the rationale behind the choice of catalysts, ligands, bases, and solvents is paramount for the successful implementation of these reactions. By leveraging these advanced protocols, researchers in drug discovery and development can efficiently explore a vast chemical space, accelerating the identification of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Stille Coupling. Organic Synthesis. Available at: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie. Available at: [Link]

  • Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC. Available at: [Link]

  • The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. ResearchGate. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. ResearchGate. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Stille Coupling. NROChemistry. Available at: [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

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Troubleshooting & Optimization

Optimizing yield of Ethyl 2-pyrimidinecarboxylate in Biginelli reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Biginelli Condensation for Ethyl Dihydropyrimidine Carboxylates

Case ID: BIG-OPT-2024 Subject: Yield Optimization & Troubleshooting for Ethyl 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (and derivatives) Assigned Scientist: Senior Application Specialist, Organic Synthesis Division

PART 1: SCIENTIST’S NOTE & NOMENCLATURE CLARIFICATION

Attention: Before proceeding, we must address a critical nomenclature nuance in your request regarding "Ethyl 2-pyrimidinecarboxylate."

The standard Biginelli reaction (Ethyl Acetoacetate + Benzaldehyde + Urea) produces a dihydropyrimidinone (DHPM) where the ethyl ester group is located at the C5 position , not the C2 position. The C2 position is occupied by the carbonyl (from urea).

  • Standard Product: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5 -carboxylate.[1]

  • Your Request: If you strictly require the ester at C2 , this requires a non-standard amidine precursor (e.g., ethyl carbamimidoylformate) rather than urea.

Assumption: This guide assumes you are synthesizing the standard Biginelli DHPM (C5-ester) but may be using "2-pyrimidine" to refer to the 2-oxo functionality or the oxidized pyrimidine core. The protocols below are optimized for the standard Biginelli condensation to yield the C5-ester DHPM.

PART 2: MECHANISTIC INSIGHT (The "Why")

To optimize yield, you must understand the failure points. The currently accepted mechanism (Kappe, 1997) involves the formation of an N-acyliminium ion intermediate.

Key Mechanistic Bottleneck: The reaction is an equilibrium. Water is a byproduct. If water is not sequestered or if the acid catalyst is too weak to drive the dehydration of the aminal intermediate, the reaction stalls or reverses.

BiginelliMechanism Start Aldehyde + Urea Aminal Aminal Intermediate Start->Aminal Condensation Acid Acid Catalyst (H+) Acid->Aminal Catalyzes Iminium N-Acyliminium Ion (Key Electrophile) Aminal->Iminium -H2O (Slow Step) Adduct Open Chain Ureide Iminium->Adduct Nucleophilic Attack Enol Beta-Keto Ester (Enol Form) Enol->Adduct Reactant Cyclization Cyclization & Dehydration Adduct->Cyclization Product DHPM Product (Precipitate) Cyclization->Product -H2O

Figure 1: The Kappe Mechanism. Note that the formation of the N-Acyliminium ion is the critical acid-catalyzed step determining reaction rate.

PART 3: OPTIMIZED PROTOCOLS

We provide two protocols: one for Maximum Yield/Purity (Lewis Acid) and one for Green/Scale-Up (Solvent-Free).

Protocol A: Lewis Acid Catalyzed (High Purity)

Recommended for drug development where purity is paramount.

  • Reagents:

    • Ethyl Acetoacetate: 1.0 equiv

    • Aromatic Aldehyde: 1.0 equiv

    • Urea/Thiourea: 1.2 equiv (Excess is crucial to drive equilibrium)

    • Catalyst: Ytterbium Triflate [Yb(OTf)₃] (5 mol%) OR Indium Chloride [InCl₃] (10 mol%).

    • Solvent: Acetonitrile or Ethanol (reflux).[2]

  • Procedure:

    • Dissolve aldehyde and urea in solvent. Add catalyst.[3][4][5][6][7]

    • Stir 5 mins to encourage imine formation.

    • Add Ethyl Acetoacetate.[4][5][6][7][8][9]

    • Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up:

    • Cool to RT. Pour into crushed ice.

    • Filter the precipitate.[10][11]

    • Purification: Recrystallize from hot Ethanol (95%).

Protocol B: Solvent-Free (Green Chemistry)

Recommended for rapid screening and high yield.

  • Reagents:

    • Same stoichiometry as above.

    • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%).

  • Procedure:

    • Mix all three components in a mortar and pestle or ball mill.

    • Grind/mix thoroughly.

    • Heat the mixture to 80°C–100°C for 20–30 minutes. The mixture will melt and resolidify.

  • Work-up:

    • Wash the solid cake with cold water (removes urea and p-TSA).

    • Recrystallize from Ethanol.[11]

PART 4: TROUBLESHOOTING GUIDE (FAQ)

Q1: My yield is consistently low (<40%). What is wrong?

Diagnosis: This is usually due to the "Sweet Mechanism" failure—the aldehyde reacting with the beta-keto ester first (Knoevenagel condensation) rather than with urea. Solution:

  • Order of Addition: Do not mix the aldehyde and ester first. Mix Aldehyde + Urea + Acid first. Let them stir for 10-15 minutes to form the acyliminium ion (See Figure 1). Then add the beta-keto ester.[3][8][12]

  • Catalyst Strength: If using HCl, it may be too volatile or weak in organic solvent. Switch to a Lewis Acid like Yb(OTf)₃ or InCl₃ which coordinates to the urea oxygen, stabilizing the intermediate.

Q2: The product is a sticky gum/oil instead of a precipitate.

Diagnosis: Incomplete reaction or presence of unreacted beta-keto ester (which is an oil). Solution:

  • The "Ice Crash": Pour the hot reaction mixture slowly into ice-cold water with vigorous stirring. This forces the hydrophobic DHPM to precipitate while keeping unreacted urea and catalyst in solution.

  • Trituration: If it remains oily, add a small amount of cold diethyl ether or ethanol:water (1:1) and scratch the flask wall with a glass rod to induce nucleation.

Q3: I need the "2-pyrimidinecarboxylate" (fully aromatic), not the DHPM.

Diagnosis: You have the standard Biginelli product (DHPM) and need to oxidize it. Solution:

  • Perform an oxidation step on the DHPM product.[6]

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or KMnO₄/Al₂O₃.

  • Condition: Reflux in Toluene or Acetone for 1-2 hours. This converts the dihydropyrimidine to the fully aromatic pyrimidine.

PART 5: CATALYST PERFORMANCE DATA

Comparison of catalysts for the condensation of Benzaldehyde, Ethyl Acetoacetate, and Urea.

Catalyst SystemLoad (mol%)Time (h)Yield (%)Notes
HCl / Ethanol (Classic)2-3 drops18-2450-60%Long reaction, lower yield due to volatility.
p-TSA / Solvent-Free 100.585-92%Best for speed. Green method.
Yb(OTf)₃ / MeCN 54-690-95%Best for purity. Catalyst is recyclable.
InCl₃ / THF 10588%Good balance of yield and mild conditions.
TMSCl / DMF 20882%Good for sterically hindered aldehydes.

PART 6: REFERENCES

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry, 62(21), 7201–7204. Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[13] Lanthanide Triflate Catalyzed Biginelli Reaction.[3] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868.[3] Link

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[13] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction.[13] Journal of Organic Chemistry, 65(19), 6270–6272. Link

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). The Improved Synthesis of Dihydropyrimidinones via the Biginelli Reaction.[2][4][7][14] Journal of Organic Chemistry, 63(10), 3454–3457. Link

Sources

Technical Support Center: Purification of Ethyl 2-pyrimidinecarboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 2-pyrimidinecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic building block with high purity. This compound, with its moderately polar ester functional group and basic pyrimidine core, presents specific challenges that require a nuanced approach to column chromatography. This document provides in-depth, experience-driven answers to common questions and a robust troubleshooting framework to guide you through successful purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for designing a successful purification protocol for this compound.

Q1: What is the recommended stationary phase for purifying this compound?

Answer: The standard and most common stationary phase for the purification of moderately polar organic molecules is silica gel (SiO₂) .[1] However, the pyrimidine ring in your target molecule contains two basic nitrogen atoms. These can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to common issues like peak tailing and, in some cases, irreversible adsorption.

  • Primary Recommendation: High-purity, standard-grade silica gel (60 Å pore size, 40-63 µm particle size) is the appropriate starting point.

  • For Persistent Tailing: If you observe significant tailing (see Troubleshooting Guide), consider using a modified stationary phase. Options include:

    • Base-Deactivated Silica: Pre-treating standard silica gel by washing it with a solvent system containing a small amount of a base like triethylamine (NEt₃) can neutralize the most acidic sites.

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, alternative that provides a basic surface environment, minimizing adverse interactions with basic analytes.[2]

    • Neutral Alumina (Al₂O₃): Alumina can be a viable alternative, but its chromatographic selectivity differs from silica. It is essential to re-develop your mobile phase conditions on an alumina TLC plate if you choose this option.

Q2: How do I select the right mobile phase (eluent)?

Answer: The selection of the mobile phase is the most critical parameter for achieving good separation and must be determined experimentally using Thin Layer Chromatography (TLC) before every column.[1][3] The goal is to find a solvent system where your target compound and its impurities have different affinities for the stationary phase.

A common and effective mobile phase for compounds of this polarity is a binary mixture of a non-polar solvent and a polar solvent.

  • Recommended Starting System: Hexanes (or Heptane) and Ethyl Acetate (EtOAc).

  • Alternative Systems: Dichloromethane (DCM) and Methanol (MeOH) can be used, but be aware that methanol is a very strong polar solvent and can dramatically decrease retention.[1]

The key is to adjust the ratio of the two solvents to achieve optimal separation.

Q3: What is the ideal Retention Factor (Rf) value I should aim for on my preliminary TLC?

Answer: For optimal separation on a flash chromatography column, the target compound should have an Rf value between 0.2 and 0.35 on the TLC plate.[1][3]

  • Why this range? An Rf in this window ensures that the compound interacts sufficiently with the stationary phase to separate from less polar impurities (which will have higher Rf values) and more polar impurities (which will have lower Rf values). It also ensures the compound will elute in a reasonable volume of solvent, preventing excessive band broadening that occurs with very long retention times.[3]

Q4: Should I use isocratic or gradient elution?

Answer: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Using a single, constant mobile phase composition throughout the purification. This is ideal if your target compound is well-separated from all impurities on the TLC plate (ΔRf > 0.2).[3]

  • Gradient Elution: Gradually increasing the polarity of the mobile phase during the run (e.g., starting with 10% EtOAc in Hexanes and slowly increasing to 30% EtOAc). This is highly effective when impurities are close to your product or when dealing with a mixture of compounds with a wide range of polarities. A gradient can provide a sharper peak for your target compound and speed up the elution of highly polar impurities at the end of the run.[4]

Q5: What's the difference between wet and dry sample loading, and which should I use?

Answer: The goal of sample loading is to apply the crude mixture to the top of the column in the narrowest possible band.

  • Wet Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase solvent and carefully pipetted onto the top of the column bed. This is quick and easy but can be problematic if the compound is not very soluble in the low-polarity mobile phase, leading to precipitation or a wide application band.

  • Dry Loading (Recommended): The crude sample is dissolved in a suitable volatile solvent (like DCM or acetone), and a small amount of silica gel (typically 1-2 times the mass of the crude product) is added to the solution. The solvent is then removed under reduced pressure (e.g., on a rotary evaporator) until a dry, free-flowing powder is obtained.[4] This powder is then carefully loaded on top of the column. Dry loading is the superior method as it guarantees a narrow starting band, prevents solubility issues on the column, and generally leads to better separation.[4]

Q6: How much silica gel should I use relative to my sample amount?

Answer: The ratio of stationary phase to crude sample mass depends on the difficulty of the separation.

  • For easy separations (ΔRf > 0.2): A ratio of 20:1 to 30:1 (grams of silica : grams of crude sample) is often sufficient.

  • For difficult separations (ΔRf < 0.2): A higher ratio, from 50:1 up to 100:1, may be necessary to achieve baseline separation.[1]

Section 2: Step-by-Step Experimental Protocols

These protocols provide a validated workflow for the purification of this compound.

Protocol 1: TLC Method Development for Optimal Separation
  • Prepare Sample: Dissolve a small amount of your crude material in a volatile solvent (e.g., DCM or Ethyl Acetate) to make a ~1% solution.

  • Spot the Plate: Using a capillary tube, spot a small amount of the solution onto the pencil baseline of a silica gel TLC plate. Keep the spot as small as possible.[5]

  • Prepare Eluent & Chamber: Prepare a series of mobile phase mixtures (e.g., 5%, 10%, 20%, 40% Ethyl Acetate in Hexanes). Pour about 0.5 cm of the chosen eluent into a developing chamber lined with filter paper to ensure the atmosphere is saturated with solvent vapor.[6]

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline, and close the lid.[7] Allow the solvent to travel up the plate until it is about 0.5 cm from the top.[7]

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled). The ideal system will place the spot for this compound at an Rf of ~0.2-0.35 and show maximum separation from other spots.[3]

Protocol 2: Column Preparation and Packing (Wet Slurry Method)
  • Select Column: Choose a glass column with a diameter appropriate for the amount of silica gel to be used (see table below). Ensure the column is securely clamped in a vertical position.

  • Prepare Slurry: In a beaker, weigh the required amount of silica gel. Add the initial, least polar mobile phase determined by TLC and stir to create a uniform slurry that is pourable but not overly dilute.[4] This step helps dissipate heat generated from the solvent wetting the silica.[8]

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand. Quickly pour the silica slurry into the column. Use a funnel to avoid coating the sides.

  • Compact the Bed: Open the stopcock and use gentle air pressure at the top of the column to force the solvent through, compacting the silica bed.[4] The bed should be homogenous and free of cracks or air bubbles. Add more solvent as needed to ensure the silica bed never runs dry.

  • Add Sand: Once the bed is packed and the solvent level is just above the silica, carefully add a thin (0.5 cm) layer of sand on top to protect the silica surface from disturbance during sample loading.

Protocol 3: Elution, Fraction Collection, and Analysis
  • Load Sample: Using the dry loading method described in the FAQ, carefully add the silica-adsorbed sample to the top of the column.

  • Begin Elution: Carefully add the mobile phase to the column. Apply pressure to begin moving the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the column size.

  • Monitor Progress with TLC: Periodically, spot fractions onto a TLC plate (co-spotting with the crude material is recommended) to track the elution of your compound.

  • Combine and Concentrate: Once the desired compound has fully eluted, combine the pure fractions (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.[4]

Parameter Guideline Rationale
TLC Rf Target 0.2 - 0.35Balances retention for separation with a practical elution time.[1][3]
Silica:Sample Ratio 30:1 (easy) to 100:1 (hard)More stationary phase provides more opportunities for interaction and separation.[1]
Column Height ~5-6 inches of silicaProvides sufficient length for effective separation in most cases.[3]
Sample Loading Dry loading preferredEnsures a narrow starting band, leading to sharper peaks and better resolution.[4]

Section 3: Visual Guides and Workflows

Diagram 1: Overall Purification Workflow

This diagram illustrates the logical flow from a crude reaction mixture to the final, purified product.

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC 1. Run TLC with Crude Mixture Optimize 2. Optimize Mobile Phase (Target Rf = 0.2-0.35) TLC->Optimize Adjust Solvent Ratio Pack 3. Pack Column (Wet Slurry Method) Optimize->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for purifying this compound.

Diagram 2: Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common chromatography problems.

TroubleshootingTree start Problem Observed? tailing Compound Streaks or Tailing? start->tailing Yes no_elution Compound Not Eluting? start->no_elution Yes fast_elution Compound Elutes with Solvent Front? start->fast_elution Yes sol_tailing Add 0.5% NEt₃ to Eluent. Consider Amine-Silica or Alumina. tailing->sol_tailing Likely Cause: Basic N atoms interacting with acidic silica sol_no_elution Increase Mobile Phase Polarity (e.g., more EtOAc). no_elution->sol_no_elution Likely Cause: Mobile phase not polar enough sol_fast_elution Decrease Mobile Phase Polarity (e.g., less EtOAc). fast_elution->sol_fast_elution Likely Cause: Mobile phase too polar

Caption: Decision tree for common chromatography issues.

Section 4: In-Depth Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound Streaking or Tailing Strong, non-ideal interaction between the basic pyrimidine nitrogens and acidic silanol groups on the silica surface.1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (NEt₃) or ammonium hydroxide into your mobile phase to neutralize the acidic sites on the silica.[2]2. Change Stationary Phase: Switch to neutral alumina or an amine-functionalized silica column which are more compatible with basic compounds.[2]
Compound Will Not Elute 1. The mobile phase is not polar enough to displace the compound from the stationary phase.2. The compound may have decomposed on the acidic silica.[9]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If necessary, add a small amount of a stronger solvent like methanol.2. Check Stability: Run a quick "silica stability test" by spotting your compound on a TLC plate, letting it sit for an hour, then eluting to see if a new decomposition spot appears.[9]
All Compounds Elute Together at the Solvent Front The mobile phase is too polar, causing all components to have very low affinity for the stationary phase.[8]1. Decrease Eluent Polarity: Significantly reduce the percentage of the polar solvent. Start with a highly non-polar eluent (e.g., 100% Hexanes or 2% EtOAc in Hexanes) and gradually increase polarity.
Poor Separation of Close Spots 1. Incorrect Mobile Phase: The chosen solvent system may not have the right selectivity for the compounds.2. Overloaded Column: Too much sample was loaded for the amount of silica used.3. Poor Packing: The column bed is not uniform, leading to channeling.1. Re-optimize TLC: Test different solvent systems (e.g., DCM/MeOH, or Toluene/Acetone) to find one that improves the separation (ΔRf).2. Reduce Sample Load: Re-run the column with less material or increase the silica-to-sample ratio to >50:1.3. Repack Column: Ensure the column is packed carefully as a uniform, homogenous bed.
Cracked Silica Bed or Blocked Column 1. Thermal Stress: Heat generated by mixing solvents of different polarity (especially adding alcohol to silica) can cause the bed to crack.2. Precipitation: The sample may have precipitated at the top of the column if it has low solubility in the eluent.[8]1. Pre-mix Solvents: Always prepare the mobile phase mixture before adding it to the column. Allow the silica slurry to equilibrate to room temperature before finishing packing.2. Use Dry Loading: This is the best way to avoid solubility issues at the top of the column.[4]

References

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Nichols, L. (2024). 2.4A: Macroscale Columns. Chemistry LibreTexts. [Link]

  • Columbia University. (2007). Experiment 8: Chromatography. [Link]

  • Wikipedia. (n.d.). Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. (2022). Column chromatography issues. r/chemistry. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Nichols, L. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • UCT Science. (n.d.). SOP: THIN LAYER CHROMATOGRAPHY. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

Sources

Side product formation in the synthesis of Ethyl 2-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ethyl 2-pyrimidinecarboxylate is a critical pharmacophore in the synthesis of bioactive compounds, including kinase inhibitors and Rosuvastatin intermediates. Its synthesis is complicated by the electron-deficient nature of the pyrimidine ring, which alters standard reactivity patterns compared to carbocyclic aromatics.

This technical guide addresses the two primary synthetic routes:

  • The Pinner Synthesis: Conversion of 2-cyanopyrimidine to the ester.

  • The Oxidative Route: Oxidation of 2-methylpyrimidine to the acid, followed by esterification.

Key Technical Challenge: The 2-position of pyrimidine is highly electron-deficient, making the corresponding carboxylic acid prone to decarboxylation and the nitrile precursor susceptible to incomplete hydrolysis (amide formation) .

Module A: The Pinner Synthesis (Nitrile Ester)

The most scalable route involves the acid-catalyzed alcoholysis of 2-cyanopyrimidine. This proceeds via an imidate intermediate.[1]

Critical Side Product: 2-Pyrimidinecarboxamide

Symptom: HPLC/TLC shows a persistent spot (


 in 50% EtOAc/Hex) that resists esterification.
Cause:  The imidate intermediate is extremely hygroscopic. In the presence of water, it hydrolyzes to the amide (thermodynamic dead-end) rather than the ester.
Mechanism & Pathway Analysis

The competition between ethanol (desired) and water (undesired) determines the yield. Once the amide forms, it is difficult to convert to the ester under mild Pinner conditions.

PinnerReaction Nitrile 2-Cyanopyrimidine Imidate Imidate Salt (Highly Reactive) Nitrile->Imidate + HCl (gas) Ester This compound (Target) Imidate->Ester + EtOH (Solvolysis) Amide 2-Pyrimidinecarboxamide (Major Impurity) Imidate->Amide + H2O (Hydrolysis) Water H2O (Contaminant) Water->Amide Ethanol EtOH (Reagent) Ethanol->Ester

Figure 1: Competitive pathways in the Pinner synthesis. Water intrusion irreversibly diverts the imidate to the amide.

Troubleshooting Protocol: Minimizing Amide Formation
ParameterSpecificationTechnical Rationale
HCl Source Gas only (generated in situ or cylinder).Aqueous HCl (37%) introduces 63% water by mass, guaranteeing amide formation.
Solvent Anhydrous Ethanol (<0.05% water).Molecular sieves (3Å) are required. Azeotropic distillation is insufficient.
Temperature 0°C

RT.
High temperatures during HCl addition promote nitrile hydrolysis before imidate formation.
Stoichiometry >5 equiv. HCl.Excess acid stabilizes the imidate salt against premature collapse.

Corrective Action (If Amide is present): If the amide content is >10%, do not continue refluxing.

  • Isolate the crude mixture.

  • Perform a "diazotization-hydrolysis" to convert Amide

    
     Acid (using 
    
    
    
    ).
  • Re-esterify the acid (see Module B).

Module B: Oxidative Route & Decarboxylation

This route involves oxidizing 2-methylpyrimidine to 2-pyrimidinecarboxylic acid, followed by Fisher esterification.

Critical Side Product: Pyrimidine (Decarboxylation)

Symptom: Vigorous gas evolution (


) and loss of mass during the acid-to-ester step.
Cause:  The Hammick Reaction  mechanism. The electron-withdrawing nitrogen atoms at the 1,3-positions stabilize the developing negative charge at the 2-position, facilitating the loss of 

.
Mechanism: Thermal Instability

Unlike benzoic acid, 2-pyrimidinecarboxylic acid forms a zwitterion that spontaneously decarboxylates at elevated temperatures (>100°C).

Decarboxylation Acid 2-Pyrimidinecarboxylic Acid Zwitterion Zwitterionic Intermediate (Stabilized by N-atoms) Acid->Zwitterion Thermal Activation (>100°C) Transition Transition State (CO2 Release) Zwitterion->Transition Product Pyrimidine (Side Product) Transition->Product CO2 CO2 (Gas) Transition->CO2

Figure 2: The decarboxylation pathway. The electron-deficient ring acts as an electron sink, stabilizing the carbanion equivalent.

Troubleshooting Protocol: Safe Esterification

Issue: Standard Fisher esterification (Refluxing EtOH +


) requires heat, which risks decarboxylation.

Recommended Method: Acid Chloride via Thionyl Chloride (


) 
Using 

allows activation at lower temperatures compared to thermal dehydration.
  • Step 1: Suspend 2-pyrimidinecarboxylic acid in anhydrous DCM (not neat

    
     to control temp).
    
  • Step 2: Add catalytic DMF (Vilsmeier-Haack activation).

  • Step 3: Add

    
     dropwise at 0°C . Allow to warm to RT only after addition.
    
  • Step 4: Evaporate excess

    
     under vacuum at <40°C  (Critical Control Point).
    
  • Step 5: Quench the acid chloride into cold anhydrous ethanol.

Why this works: It avoids the high temperatures required for direct acid-catalyzed esterification, preserving the carboxylate group.

FAQ: Common User Issues

Q1: My final product has a strong almond-like odor, but NMR shows the ester. What is it?

  • A: This is likely Benzaldehyde or a related acetal if you used the Oxidative Route (from toluene derivatives) or if you used specific oxidants on substituted pyrimidines. However, in pure pyrimidine synthesis, a "sweet/almond" smell often indicates Ethyl Formate or decomposition products. If the smell is distinctively "pyridine-like," it is the decarboxylated pyrimidine .

Q2: I see a spot at the baseline of my TLC (100% EtOAc). Is it the product?

  • A: No. The ethyl ester is relatively non-polar (

    
     in EtOAc). Baseline spots are usually unreacted 2-pyrimidinecarboxylic acid  (zwitterionic) or 2-pyrimidinecarboxamide .
    
    • Test: Treat the spot with aqueous

      
      . If it dissolves/streaks, it is the acid.
      

Q3: Can I use


 to oxidize 2-methylpyrimidine? 
  • A: Yes, but it is harsh.

    
     often leads to ring cleavage (oxidative degradation) or N-oxide formation. Selenium Dioxide (
    
    
    
    )
    in pyridine or dioxane is the superior choice for heteroaromatic methyl oxidation as it is more selective for the aldehyde/acid and preserves the ring system.

Validated Experimental Protocol (Pinner Method)

Objective: Synthesis of this compound (10g scale) minimizing amide formation.

  • Preparation: Charge a 3-neck flask with 2-cyanopyrimidine (10.0 g, 95 mmol) and anhydrous ethanol (100 mL) . Add a stir bar.

  • Acidification: Cool to 0°C in an ice bath. Bubble dry HCl gas (generated from dropping

    
     onto solid NaCl) into the solution for 30 minutes.
    
    • Checkpoint: The solution should become saturated (check weight gain, approx 15-20g HCl).

  • Imidate Formation: Stopper the flask and stir at 0°C for 4 hours, then allow to stand at 4°C overnight. A white precipitate (Imidate Hydrochloride) may form.

  • Hydrolysis/Workup:

    • Pour the reaction mixture slowly into ice-water (200 mL) containing solid

      
        (neutralization).
      
    • Critical: Do not add water to the acid mixture; add the mixture to the base to minimize the time the ester is exposed to acidic water (preventing hydrolysis back to acid).

  • Extraction: Extract immediately with Dichloromethane (

    
    ) .
    
  • Purification: Dry over

    
     and concentrate. If amide is present (TLC), filter the crude oil through a short silica plug eluting with 20% EtOAc/Hexane.
    

References

  • Source: The Pinner reaction is the standard industrial route for converting nitriles to esters.
  • Decarboxylation of Heteroaromatic Acids (Hammick Reaction)

    • Source: Dyson, P. et al. "The Decarboxylation of 2-Pyridinecarboxylic Acids." Journal of the Chemical Society.
    • Context: Establishes the mechanism for decarboxylation in electron-deficient 2-carboxy heteroarom
    • Link:

  • Synthesis of this compound (Specific Protocol)

    • Source:Organic Syntheses, Coll. Vol. 4, p. 444 (1963); Vol. 33, p. 34 (1953).
    • Context: Standard protocol for pyrimidine ester synthesis.
    • Link:

  • Oxidation of Methylpyrimidines

    • Source: Sakamoto, T. et al. "Site-selective oxidation of methylpyrimidines." Chem. Pharm. Bull.
    • Context: Comparison of SeO2 vs KMnO4 for avoiding ring cleavage.
    • Link:

Sources

Troubleshooting guide for heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Heterocyclic Scaffolds

Welcome to the Technical Support Hub

You have reached the Tier-3 Support Desk for heterocyclic chemistry. This guide is not a textbook; it is a rapid-response interface designed to troubleshoot stalled reactions, unexpected regioisomers, and purification nightmares. We focus on the three most critical failure points in modern drug discovery workflows: Pd-Catalyzed Cross-Couplings , Regioselective Cyclizations , and Isolation of Basic Amines .

Module 1: Metal-Catalyzed Cross-Couplings

Focus: Buchwald-Hartwig Amination & Suzuki-Miyaura Coupling

Palladium-catalyzed reactions are the bread and butter of functionalizing heterocycles. However, heterocycles are "non-innocent" substrates—their Lewis-basic nitrogens and sulfurs often poison catalysts or alter the electronic bias of the reaction.

Diagnostic Workflow: The "Dead" Reaction

Symptom: You observe no conversion by LCMS, or the reaction turns black immediately (precipitation of Pd-black).

Root Cause Analysis:

  • Catalyst Poisoning: Heterocycles with free amines or thioethers can displace ligands, forming inactive Pd-heterocycle complexes.

  • Oxidation: If the solution turns black within minutes, your inert atmosphere was compromised. Pd(0) is rapidly oxidized to inactive oxides.

  • Inhibitory Halides: Contrary to standard trends (

    
    ), in some heterocyclic couplings, Aryl-Iodides  can inhibit turnover because the released iodide ion bridges Pd centers, forming stable, inactive dimers [1].
    

Troubleshooting Protocol: Rescuing a Stalled Coupling

VariableAdjustmentRationale
Ligand Switch to Biaryl Phosphines (e.g., XPhos, BrettPhos)Bulky ligands prevent the formation of inactive Pd-dimers and outcompete the heterocycle for metal coordination.
Base Swap NaOtBu for Cs2CO3 or K3PO4Strong alkoxide bases can deprotonate acidic heterocycles (e.g., indoles, imidazoles), shutting down the cycle. Weaker inorganic bases prevent this.
Additives Add 10-20 mol% Water For inorganic bases in organic solvents (Dioxane/Toluene), trace water increases the solubility of the base, facilitating the transmetallation step.
Deep Dive: The Protodehalogenation Trap

Symptom: Your Aryl-Halide is converting to the reduced Arene (Ar-H) instead of the product.

Mechanism: This occurs via


-hydride elimination from the amine or solvent, followed by reductive elimination. It is a sign that the reductive elimination of the product is too slow .

G Start Issue: Protodehalogenation (Ar-X becomes Ar-H) Check1 Check Solvent Start->Check1 Check2 Check Ligand Start->Check2 Sol1 Is it an Alcohol (Isopropanol/EtOH)? Check1->Sol1 Action1 Switch to Dioxane or Toluene Sol1->Action1 Yes (H-source) Sol2 Is Ligand Too Small? Check2->Sol2 Action2 Use Bulkier Ligand (Accelerates Reductive Elim.) Sol2->Action2 Yes

Figure 1: Decision logic for mitigating protodehalogenation side-reactions.

Module 2: Regioselective Cyclizations

Focus: Pyrazole Synthesis (Hydrazine + 1,3-Diketone)

The condensation of hydrazines with unsymmetrical 1,3-diketones often yields a mixture of regioisomers (1,3- vs. 1,5-substituted pyrazoles).[1] This is not random; it is dictated by the interplay of sterics and electronics [2].[1]

FAQ: Controlling Regioselectivity

Q: Why am I getting a 1:1 mixture of isomers? A: You are likely running the reaction in a neutral solvent (EtOH) at reflux. In this state, the hydrazine attacks the most electrophilic carbonyl, but the difference in electrophilicity between the two carbonyls is negligible.

Q: How do I force the formation of a single isomer? A: You must differentiate the carbonyls.

  • Steric Control: If one R-group is bulky (e.g., t-Butyl), the hydrazine's terminal nitrogen (

    
    ) will attack the less hindered carbonyl.
    
  • Electronic Control (The "Fluorine Effect"): If you have a

    
     group, the adjacent carbonyl becomes highly electrophilic due to induction. The hydrazine will attack the carbonyl next to the 
    
    
    
    exclusively.
  • Solvent Switch: Switch from Ethanol to Hexafluoroisopropanol (HFIP) . HFIP is a strong hydrogen-bond donor that can activate specific carbonyls and stabilize transition states, often flipping regioselectivity [3].

Pyrazole Reactants Unsymmetrical 1,3-Diketone + Hydrazine PathA Path A: Steric Control (Bulky R-Group) Reactants->PathA PathB Path B: Electronic Control (e.g., CF3 Group) Reactants->PathB ResultA Attack at Less Hindered Carbonyl PathA->ResultA ResultB Attack at Most Electrophilic Carbonyl PathB->ResultB

Figure 2: Mechanistic drivers for regioselectivity in pyrazole synthesis.

Module 3: Purification & Isolation

Focus: Handling Basic Heterocycles & Metal Removal

Heterocycles like pyridines, imidazoles, and morpholines are notorious for "streaking" on silica gel columns. This is caused by the interaction between the basic nitrogen of the heterocycle and the acidic silanol (Si-OH) groups of the silica.

Protocol: The "Deactivated Silica" Technique

Do not just add more methanol. That dissolves the silica.

  • The Pre-Wash Method:

    • Pack your silica column using Hexanes/Ethyl Acetate (or DCM).

    • Flush the column with 2 column volumes of mobile phase containing 1% Triethylamine (TEA) .

    • Crucial Step: Flush again with neutral mobile phase to remove excess TEA.

    • Result: The TEA binds to the acidic silanol sites, "capping" them. Your basic heterocycle will now elute as a tight band [4].

  • The "DCM/MeOH/NH4OH" Magic Mixture:

    • For very polar amines, use the following solvent system:

    • DCM : MeOH : NH4OH (aq) = 90 : 9 : 1

    • The aqueous ammonia keeps the heterocycle deprotonated (free base form), preventing it from sticking to the silica.

Protocol: Palladium Scavenging (Post-Reaction)

Your product is grey/brown. You cannot submit this for biological testing.

Quantitative Removal Strategy:

  • Solid Scavengers: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) to your crude reaction mixture (dissolved in EtOAc/THF).

    • Ratio: 4:1 (w/w) scavenger to catalyst.

    • Time: Stir at 40°C for 2 hours.

    • Filtration: Filter through a 0.45µm pad.

  • Chelating Wash: If scavengers are unavailable, wash the organic layer with 0.5M aqueous EDTA (pH 8) or Sodium Diethyldithiocarbamate . These ligands have a higher affinity for Pd than your product does [5].

References
  • WuXi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.Link

  • MDPI. (2023).[2] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[3]Link

  • SpinChem. (2025). Palladium catalyst recovery using scavenger resin.[4][5]Link

Sources

Improving the regioselectivity of reactions with pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimizing Regioselectivity in Pyrimidine Derivatives Audience: Medicinal Chemists, Process Chemists

Introduction: The Pyrimidine Paradox

Pyrimidines are ubiquitous in drug discovery (e.g., Rosuvastatin, Imatinib), yet they present a notorious "selectivity paradox."[1][2][3] The ring contains multiple electrophilic sites (C2, C4, C6) and nucleophilic nitrogens (N1, N3), often leading to inseparable regioisomeric mixtures.

This guide moves beyond basic textbook theory to address why your reaction is failing and how to force the thermodynamics or kinetics in your favor.

Module 1: Nucleophilic Aromatic Substitution ( )

Context: You are reacting a 2,4-dihalopyrimidine with a nucleophile (amine, alkoxide, thiol).[2][4]

Q1: Why is the nucleophile attacking C4 when I want C2 (or vice versa)?

Diagnosis: In unsubstituted 2,4-dichloropyrimidine, the C4 position is intrinsically more reactive than C2.

  • The Mechanism: The C4 position is "vinylogous" to the N1 nitrogen. Attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto both ring nitrogens (N1 and N3). Attack at C2 delocalizes charge onto nitrogens but is often sterically more hindered if C4/C5 substituents are present, and the LUMO coefficient is typically largest at C4.

The Solution Matrix:

Desired PositionStrategyKey Reagent/ConditionMechanistic Rationale
C4 (Major) Standard Control Amine/Base, 0°C to RTKinetic control favors C4 due to lower transition state energy.
C2 (Difficult) "Hard" Nucleophiles Alkoxides, Low Temp (-78°C)"Hard" nucleophiles (RO⁻) may favor C2 under strict kinetic control due to charge control or coordination to N1/N3.
C2 (Inversion) Steric Blockade 5-Substituted PyrimidinesA bulky group at C5 (e.g., -I, -NO2) sterically hinders C4, pushing the nucleophile to C2.
C2 (Catalytic) Lewis Acid ZnCl₂ or Bronsted AcidAcid coordination to N3 can activate C2, though this is substrate-dependent.
Q2: I am getting a 1:1 mixture. How do I separate them?

Troubleshooting: If synthesis yields a mixture, separation is painful.

  • Change the Leaving Group: Switch from 2,4-dichloro to 2-chloro-4-thiomethyl (or 4-tosyl). The sulfone/sulfoxide at C4 is a "super-electrophile," allowing mild displacement exclusively at C4 first.

  • Product Isolation: C4-substituted isomers often have different pKa values than C2 isomers. Try an acid-base extraction before resorting to column chromatography.

Module 2: Metal-Mediated Cross-Coupling (Suzuki/Buchwald)

Context: Palladium-catalyzed coupling on polyhalogenated pyrimidines.

Q3: My Suzuki coupling is failing to show selectivity (C2 vs C4).

Diagnosis: Standard Pd(0) oxidative addition follows the bond dissociation energy (BDE) and steric accessibility. C4-Cl is generally weaker and more accessible than C2-Cl.

Expert Protocol: Inverting Selectivity to C2 Recent breakthroughs utilize bulky N-Heterocyclic Carbene (NHC) ligands to override intrinsic bias.

  • The Fix: Use Pd(IPent)(cin)Cl or similar bulky NHC precatalysts.

  • Why? The extreme steric bulk of the IPent ligand destabilizes the transition state for oxidative addition at the less hindered C4 position (paradoxically) or prevents the "standard" approach, favoring the C2 position which might be electronically activated by the specific catalyst geometry. Note: This is a specialized application; standard phosphines (PPh3) will almost always hit C4.

Q4: The catalyst is dying (low conversion).

Diagnosis: Pyrimidine nitrogens are excellent ligands. They bind to electrophilic Pd(II) intermediates, forming off-cycle resting states (catalyst poisoning). Solution:

  • Use Pre-catalysts: Avoid Pd2(dba)3. Use Buchwald precatalysts (e.g., XPhos Pd G4) that release the active species slowly.

  • Protect the Nitrogens: If possible, run the reaction under acidic conditions (rare) or use very bulky ligands that prevent N-coordination.

Module 3: C5-Functionalization (The "Safe" Zone)

Context: Trying to install a substituent at C5 (the only non-electrophilic carbon).

Q5: When I treat pyrimidine with n-BuLi, I get decomposition, not C5-lithiation.

Diagnosis: You are experiencing Nucleophilic Ring Addition . Pyrimidines are electron-deficient; alkyl lithiums act as nucleophiles (attacking C4/C6) rather than bases.

The Protocol: C5-Lithiation without Destruction You must use a non-nucleophilic base and low temperatures .

Step-by-Step Guide:

  • Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP ).

    • Preparation: Add n-BuLi (2.5 M) to TMP (1.1 equiv) in THF at -78°C. Warm to 0°C for 15 min, then cool back to -78°C.

  • Substrate Addition: Add the pyrimidine (dissolved in THF) slowly down the side of the flask to the LiTMP solution at -78°C .

    • Critical: Never let the temperature rise above -60°C during addition.

  • Trapping: Add the electrophile (e.g., I2, DMF, aldehyde) at -78°C.

  • The "Knochel" Alternative: If LiTMP fails, use TMPMgCl·LiCl (Knochel-Hauser base). It is milder, tolerates functional groups (esters/nitriles), and operates at higher temperatures (-40°C to 0°C) without ring addition.

Module 4: N-Alkylation (Tautomer Control)

Context: Alkylating pyrimidones or amino-pyrimidines.

Q6: N1 vs. N3 selectivity—it’s a mess.

Diagnosis: Selectivity depends on the tautomeric equilibrium and sterics .

  • N1 Alkylation: Favored by thermodynamic control and smaller electrophiles.

  • N3 Alkylation: Often favored if N1 is flanked by a bulky C2 substituent.

Decision Table:

Condition Favored Site Notes
NaH / DMF N1 Thermodynamic product (usually).
Mitsunobu O-Alkylation Often favors the Oxygen (O2/O4) over Nitrogen.

| Cs₂CO₃ / MeCN | N3 | Kinetic control; often seen in N1-substituted uracils. |

Visual Troubleshooting Guides

Diagram 1: Regioselectivity Decision Tree

Caption: Logic flow for predicting and controlling the site of nucleophilic attack on 2,4-dichloropyrimidine.

SNAr_Selectivity Start Substrate: 2,4-Dichloropyrimidine Nucleophile Select Nucleophile Start->Nucleophile Amine Amine (1° or 2°) Nucleophile->Amine Alkoxide Alkoxide / Thiol Nucleophile->Alkoxide Cond_Amine Standard Conditions (RT, DIPEA) Amine->Cond_Amine Cond_Alk Condition Check Alkoxide->Cond_Alk Result_C4 Major Product: C4-Substituted (Kinetic & Thermodynamic) Cond_Amine->Result_C4 Intrinsic Reactivity LowTemp Low Temp (-78°C) THF Cond_Alk->LowTemp RoomTemp Room Temp Polar Solvent Cond_Alk->RoomTemp Result_C2 Major Product: C2-Substituted (Specific Cases) LowTemp->Result_C2 Hard Nucleophile Coordination Control RoomTemp->Result_C4 Thermodynamic Control

Diagram 2: C5-Lithiation Workflow (Avoid Ring Addition)

Caption: Critical process flow for functionalizing the C5 position without destroying the pyrimidine ring.

C5_Lithiation Step1 Step 1: Base Prep LiTMP or TMPMgCl (Non-Nucleophilic) Step2 Step 2: Cryogenic Cooling -78°C (Mandatory) Step1->Step2 Step3 Step 3: Substrate Addition Slow Addition Step2->Step3 Step4 Step 4: Electrophile Quench Add E+ at -78°C Step3->Step4 Correct Protocol Failure FAILURE MODE: Ring Addition (C4/C6) Step3->Failure If Temp > -60°C or n-BuLi used directly

References

  • Regioselectivity of

    
     on 2,4-Dichloropyrimidines 
    WuXi AppTec, Chemistry Service Unit. "Dichotomy in Regioselectivity of SNAr Reactions."
    [Link]
    
  • C2-Selective Palladium-Catalyzed Cross-Coupling Journal of the American Chemical Society. "C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines." [Link]

  • Knochel-Hauser Bases for Pyrimidine Functionalization Chemistry - A European Journal. "Regioselective Functionalization of Pyrimidines via TMP-Magnesium and Zinc Bases." [Link]

  • Minisci Reaction on Heterocycles Journal of the American Chemical Society. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (and Pyrimidines)." [Link]

  • N-Alkylation Selectivity Journal of Organic Chemistry. "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." [Link][5]

Sources

Removal of unreacted starting materials from pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Synthesis & Purification Status: Online | Agent: Senior Application Scientist

Welcome to the Purification Support Center

Subject: Removal of Unreacted Starting Materials (Urea, Guanidine, 1,3-Dicarbonyls) Ticket Context: High-purity isolation of pyrimidine cores (Biginelli, Pinner, and condensation products) without column chromatography.

As a Senior Application Scientist, I often see researchers default to flash chromatography for pyrimidines. This is frequently unnecessary and inefficient. Pyrimidines possess distinct physicochemical properties—specifically amphotericity and solubility differentials —that allow for "self-validating" purification systems.

Below are the troubleshooting modules designed to address your specific contamination issues.

Module 1: The "Solubility Differential" (Biginelli & Urea Removal)

User Issue: "I synthesized a dihydropyrimidinone (DHPM) via the Biginelli reaction. NMR shows significant urea contamination even after ethanol recrystallization."

Technical Insight: Urea is highly soluble in water (


) but has limited solubility in ethanol (

) at room temperature [1, 6].[1] If you recrystallize solely from ethanol, unreacted urea often co-precipitates with your product, especially if the reaction conversion was incomplete.

The Fix: The Aqueous-Ethanol Wash Protocol This protocol utilizes the high water solubility of urea against the lipophilicity of the DHPM core.

Step-by-Step Protocol:

  • Reaction Termination: Allow the ethanol-based reaction mixture to cool to room temperature (RT).

  • Induction: If no precipitate forms, cool to

    
     and scratch the flask.
    
  • Filtration: Filter the crude solid under vacuum.

  • The Critical Wash (The "Self-Validating" Step):

    • Wash 1: Rinse the filter cake with ice-cold ethanol (

      
       bed volume). Purpose: Removes unreacted aldehyde and 
      
      
      
      -keto ester.
    • Wash 2: Rinse the filter cake with warm water (

      
      )  (
      
      
      
      bed volume). Purpose: Dissolves and carries away trapped urea.
    • Wash 3: Final rinse with cold hexanes. Purpose: Aids drying.

  • Validation: The filtrate from Wash 2 can be tested with urease strips or TLC (10% MeOH/DCM) to confirm urea removal.

Visual Workflow:

BiginelliWorkup node_start Crude Reaction Mixture (Ethanol) node_cool Cool to 0°C (Precipitation) node_start->node_cool node_filter Vacuum Filtration node_cool->node_filter node_solid Solid Filter Cake (Product + Urea) node_filter->node_solid node_filtrate Filtrate (Aldehyde/Keto-ester) node_filter->node_filtrate node_wash1 Wash 1: Cold EtOH node_solid->node_wash1 Removes Organics node_wash2 Wash 2: Warm Water (40°C) node_wash1->node_wash2 Cake remains node_dry Pure DHPM Product node_wash2->node_dry Insoluble Product node_waste Aqueous Waste (Dissolved Urea) node_wash2->node_waste Soluble Urea

Figure 1: Solubility-based workup for Biginelli products, highlighting the critical water wash step for urea removal.

Module 2: The "pKa Pivot" (Guanidine Removal)

User Issue: "I used guanidine carbonate/hydrochloride to synthesize a 2-aminopyrimidine. The product is a base, and so is the starting material. How do I separate them?"

Technical Insight: While both are basic, their basicity differs by orders of magnitude. Guanidine is a superbase (pKa


), whereas 2-aminopyrimidine is a weak base (pKa 

) [4, 12]. We can exploit this

pKa (

units) to selectively protonate guanidine while keeping the pyrimidine neutral.

Data Comparison:

CompoundpKa (Conjugate Acid)State at pH 9.0Solubility (Water)
Guanidine 13.6Protonated (

Charge)
High
2-Aminopyrimidine 3.54Neutral (

Charge)
Moderate
Pyridine (Ref) 5.2NeutralHigh

The Fix: pH-Controlled Extraction

Step-by-Step Protocol:

  • Evaporation: Remove the reaction solvent (usually ethanol) completely.

  • Dissolution: Dissolve the residue in 1M HCl . Result: Both Guanidine and Pyrimidine are protonated and dissolved.

  • The Pivot (Titration):

    • Slowly add 2M NaOH or Sat.

      
        while monitoring pH.
      
    • Target pH: Adjust to pH 8.0--9.0 .

    • Mechanism:[2][3][4] At pH 9, Guanidine (pKa 13.6) remains protonated (water-soluble). The Pyrimidine (pKa 3.5) becomes the free base (organic-soluble/precipitate).

  • Extraction:

    • Extract with Ethyl Acetate or DCM (

      
      ).
      
    • The Organic Layer contains the Pyrimidine.

    • The Aqueous Layer retains the Guanidine salts.

  • Polishing: Wash the combined organic layers with brine, dry over

    
    , and concentrate.
    

Visual Workflow:

GuanidineRemoval node_mix Crude Mix (Guanidine + Product) node_acid Add 1M HCl node_mix->node_acid node_sol Acidic Solution (Both Protonated) node_acid->node_sol node_base Adjust to pH 9.0 (NaOH) node_sol->node_base Selective Deprotonation node_sep Phase Separation node_base->node_sep node_aq Aqueous Phase (Guanidine+) node_sep->node_aq Stays Ionic node_org Organic Phase (Product Neutral) node_sep->node_org Becomes Lipophilic

Figure 2: pKa-dependent separation strategy for removing superbasic guanidine from weakly basic pyrimidines.

Module 3: Advanced Scavenging (Trace Impurities)

User Issue: "I have trace amounts of


-keto ester or aldehyde left. Recrystallization is losing too much yield."

Technical Insight: When yield is critical and solubility differences are insufficient, chemoselective scavenging is superior to chromatography.

The Fix: Polymer-Supported Scavenging

  • For Excess Amines (Guanidine/Urea):

    • Reagent: PS-Isocyanate or PS-Benzaldehyde .

    • Action: Stir crude mixture in DCM with resin for 2 hours. The resin covalently binds the amine. Filter resin to remove impurity.

  • For Excess

    
    -keto esters (Electrophiles): 
    
    • Reagent: PS-Trisamine or PS-Hydrazine .

    • Action: The resin attacks the ketone/ester functionality. Filter to remove.

References

  • Solubility of Urea. Vertex AI Search / Jinjiang Melamine. Urea is roughly 15-20 times more soluble in water than in ethanol.[1] 1

  • Biginelli Reaction Workup. Journal of Internal Medicine & Pharmacology. Discusses ethanol/water wash techniques for DHPM purification. 5

  • pKa of 2-Aminopyrimidine. ChemicalBook. Confirms pKa of ~3.45, establishing the basis for pH separation. 6

  • Basicity of Aminopyridines/Pyrimidines. Canadian Science Publishing. Detailed analysis of amino group acidity in heterocyclic systems. 7

  • Guanidine Contamination. ResearchGate/Reddit. Discussions on guanidine removal using ethanol washes and solubility limits. 8

  • Urea Solubility Data. ResearchGate. Comparative solubility of urea in ethanol vs water. 9

Sources

Pfitzinger Synthesis Technical Support Center: Troubleshooting Common Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Pfitzinger synthesis of quinolines. As a Senior Application Scientist, I've designed this guide to address the practical challenges and common byproduct-related issues encountered during this versatile reaction. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a thorough exploration of the underlying reaction mechanisms to empower you to optimize your quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: My Pfitzinger reaction has produced a significant amount of dark, tarry material, and my yield of the desired quinoline-4-carboxylic acid is low. What is causing this?

A1: Tar formation is one of the most common issues in the Pfitzinger synthesis and typically arises from a combination of factors related to the strong basic conditions and elevated temperatures employed. The primary culprits are often the self-condensation of the carbonyl starting material and the decomposition of thermally sensitive intermediates. For instance, α,β-unsaturated carbonyl compounds, which can form in situ through aldol condensation of the initial ketone or aldehyde, are prone to polymerization under acidic or basic conditions.[1]

To mitigate tar formation, it is crucial to control the reaction temperature and the rate of addition of your reagents. A gradual addition of the carbonyl compound to the basic solution of isatin can help to minimize its self-condensation.

Q2: I've noticed a byproduct in my reaction mixture that doesn't seem to be the expected quinoline-4-carboxylic acid. What could it be?

A2: Several byproducts can form during the Pfitzinger synthesis, depending on your specific starting materials and reaction conditions. Some common possibilities include:

  • Products of Carbonyl Self-Condensation: Simple ketones like acetone can undergo base-catalyzed self-condensation to form species such as diacetone alcohol and mesityl oxide.[2]

  • Isatin-Derived Byproducts: Under strongly basic conditions, isatin can potentially undergo self-condensation or decomposition, although the primary reaction is the desired ring-opening to isatinic acid.[3]

  • Byproducts from Pyruvic Acid: If you are using pyruvic acid as your carbonyl source, it can undergo a homo-aldol condensation to form 2-methyl-4-oxopent-2-enedioic acid (OMPD) and its isomers.[4][5][6][7][8]

  • Doebner-von Miller-type Byproducts: It is also possible for a competing Doebner-von Miller-type reaction to occur, especially if the α,β-unsaturated carbonyl compound is formed in situ. This can lead to the formation of quinolines that lack the 4-carboxylic acid group.[1][9][10][11][12]

Q3: How can I improve the yield and purity of my desired quinoline-4-carboxylic acid?

A3: Optimizing the Pfitzinger reaction involves a careful balance of reaction parameters. Here are some key strategies:

  • Stepwise Reagent Addition: Instead of mixing all reactants at once, first dissolve the isatin in the base to ensure complete formation of the isatinic acid salt before slowly adding the carbonyl compound.[13] This minimizes side reactions of the carbonyl.

  • Temperature Control: Maintain the lowest effective temperature to favor the desired reaction pathway over decomposition and polymerization reactions.

  • Choice of Base and Solvent: While potassium hydroxide in ethanol is common, exploring other base/solvent combinations may be beneficial for specific substrates.

  • Purification Strategy: A well-designed workup and purification protocol is essential. This typically involves acidification to precipitate the carboxylic acid product, followed by recrystallization.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Product Formation 1. Incomplete hydrolysis of isatin. 2. Low reactivity of the carbonyl compound. 3. Decomposition of starting materials or product.1. Ensure complete dissolution of isatin in the base before adding the carbonyl compound; consider a longer initial stirring time.[13] 2. Use a higher reaction temperature or a more reactive carbonyl compound if possible. 3. Monitor the reaction by TLC to avoid prolonged heating after completion.
Formation of an Insoluble, Tarry Residue 1. Polymerization of the carbonyl compound, especially α,β-unsaturated aldehydes or ketones formed in situ. 2. Decomposition of thermally sensitive intermediates.1. Add the carbonyl compound slowly to the reaction mixture. 2. Maintain the lowest possible reaction temperature that allows for product formation. 3. Consider using a less concentrated base solution.
Presence of a Major Byproduct Lacking a Carboxylic Acid Group 1. A competing Doebner-von Miller reaction may be occurring, leading to decarboxylation.1. Optimize reaction conditions to favor the Pfitzinger pathway, such as lower temperatures and careful control of stoichiometry.
Difficult Purification of the Final Product 1. The presence of multiple, closely-related byproducts. 2. The product may be contaminated with unreacted isatin.[2]1. Utilize column chromatography for separation if recrystallization is ineffective. 2. During workup, ensure the pH is carefully adjusted to selectively precipitate the desired carboxylic acid. A wash with a suitable organic solvent before acidification can remove neutral impurities.[14]

Byproduct Formation Mechanisms

Understanding the pathways to byproduct formation is key to preventing them. Below are diagrams illustrating some of the common side reactions in the Pfitzinger synthesis.

Self-Condensation of Acetone

Under the strong basic conditions of the Pfitzinger reaction, acetone can act as both a nucleophile and an electrophile, leading to self-condensation products.

G Acetone1 Acetone Enolate Acetone Enolate Acetone1->Enolate Base (OH-) Diacetone_Alcohol Diacetone Alcohol Enolate->Diacetone_Alcohol + Acetone Acetone2 Acetone Acetone2->Diacetone_Alcohol Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide - H2O

Caption: Base-catalyzed self-condensation of acetone.

Homo-Aldol Condensation of Pyruvic Acid

Pyruvic acid, with its enolizable methyl group, can also undergo self-condensation.

G Pyruvic_Acid1 Pyruvic Acid Enolate Pyruvate Enolate Pyruvic_Acid1->Enolate Base (OH-) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Pyruvic Acid Pyruvic_Acid2 Pyruvic Acid Pyruvic_Acid2->Aldol_Adduct OMPD OMPD Aldol_Adduct->OMPD - H2O

Caption: Homo-aldol condensation of pyruvic acid.

Potential Doebner-von Miller Type Side Reaction

The in situ formation of an α,β-unsaturated carbonyl can lead to a Doebner-von Miller-like cyclization, which, if followed by decarboxylation, would yield a quinoline lacking the 4-carboxylic acid moiety.

G cluster_pfitzinger Pfitzinger Pathway Isatinic_Acid Isatinic Acid Michael_Adduct Michael Adduct Isatinic_Acid->Michael_Adduct + Enone (1,4-addition) Pfitzinger_Product Pfitzinger Product (Quinoline-4-carboxylic acid) Isatinic_Acid->Pfitzinger_Product + Carbonyl (1,2-addition) Carbonyl Carbonyl Compound Enone α,β-Unsaturated Carbonyl (from Aldol Condensation) Carbonyl->Enone Base Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Quinoline_Byproduct Quinoline Byproduct (after dehydration and decarboxylation) Cyclized_Intermediate->Quinoline_Byproduct

Caption: Competing Pfitzinger and Doebner-von Miller-type pathways.

Experimental Protocols

Protocol 1: General Procedure for the Pfitzinger Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Isatinic Acid Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1.0 eq) in a solution of potassium hydroxide (3.0-4.0 eq) in ethanol or an ethanol/water mixture. Stir the solution at room temperature for 1 hour, or until the color changes from orange/red to a pale yellow or light brown, indicating the formation of the potassium salt of isatinic acid.[13]

  • Addition of the Carbonyl Compound: Slowly add the carbonyl compound (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the substrates.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted carbonyl compound and other neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with an acid (e.g., 10% HCl or acetic acid) to a pH of approximately 4-5 to precipitate the crude quinoline-4-carboxylic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a solvent mixture.

Protocol 2: Purification of Tarry or Oily Products

If the crude product is a tar or an oil, the following purification strategy can be employed.

  • Initial Extraction: After the reaction work-up and removal of the bulk solvent, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution. The desired carboxylic acid will move into the aqueous basic layer, while neutral byproducts will remain in the organic layer.

  • Separation: Separate the aqueous layer and wash it again with the organic solvent to ensure complete removal of impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with cold 10% HCl to precipitate the quinoline-4-carboxylic acid.

  • Isolation and Recrystallization: Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent.

References

  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • Jacobson, R. A. (2020). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]

  • Jacobson, R. A., et al. (2020). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]

  • NASA. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. [Link]

  • Jacobson, R. A., et al. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ACS Omega. [Link]

  • Jacobson, R. A., et al. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. PubMed. [Link]

  • Pandey, G., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Future Science. [Link]

  • Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. [Link]

  • Wikipedia. (2023). Pfitzinger reaction. [Link]

  • Al-Shamarry, M. F. H. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]

  • Chaudhary, P., et al. (2024). A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • Wang, C., et al. (2016). Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive. Green Chemistry. [Link]

  • An endogenous heterocyclic compound Isatin. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(6)/[15].pdf]([Link]15].pdf)

  • Slideshare. (2022). Doebner-Miller reaction and applications. [Link]

  • Al-Ostoot, F. H., et al. (2021). A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives. ResearchGate. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. [Link]

  • Reddit. (2024). Any tips on how to remove this primordial tar : r/chemistry. [Link]

  • MDPI. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]

  • YouTube. (2025). Isatin Derivatives: A New Frontier in Synthesis and Applications. [Link]

  • Sciencemadness Discussion Board. (2014). Best way to clean tar (chemically). [Link]

  • ResearchGate. (2021). How to remove tar stuck in quartz glass?. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-Pyrimidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-pyrimidinecarboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process, from bench-scale experiments to large-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven insights to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from scientists working on the synthesis of this compound derivatives:

Q1: My Pinner synthesis of an this compound derivative is resulting in a very low yield (<30%). What are the most probable causes?

A1: Low yields in the Pinner reaction for pyrimidine synthesis are a frequent issue. The primary culprits are often related to reaction conditions and reagent quality. The most critical factor is the presence of water, which can lead to the hydrolysis of key intermediates.[1] Additionally, the purity of your amidine starting material is crucial, as it can be hygroscopic and prone to degradation.[2] Other factors include suboptimal reaction temperature and improper choice or stoichiometry of the base.[2]

Q2: I've isolated a significant byproduct in my reaction mixture that is not the desired this compound. How can I identify it?

A2: The identity of the byproduct will depend on the specific synthetic route you are using. In the Pinner synthesis, common side products arise from the self-condensation of the 1,3-dicarbonyl compound or incomplete cyclization.[2] If you are using a Biginelli-type reaction, a common byproduct is a Hantzsch-type 1,4-dihydropyridine, which is often yellow and highly fluorescent.[2] Characterization by NMR and mass spectrometry is the most effective way to identify these impurities. For instance, the Knoevenagel adduct, another possible byproduct in the Biginelli reaction, will lack the urea moiety in its structure.[1]

Q3: Is it possible to use aliphatic aldehydes in the synthesis of pyrimidine derivatives, and what challenges should I expect?

A3: Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to their aromatic counterparts.[1] This is because aliphatic aldehydes are more susceptible to self-condensation and other side reactions under the reaction conditions. To improve yields, a modified approach, such as the "Atwal modification" for the Biginelli reaction, which involves pre-forming the enone intermediate, can be effective.[1]

Q4: My crude product is proving very difficult to purify. What are the recommended purification strategies?

A4: Purification of this compound derivatives can be challenging due to the presence of structurally similar byproducts and unreacted starting materials. Recrystallization is often a highly effective method, especially for removing N-acylurea byproducts that can form in Biginelli-type syntheses.[2] Careful selection of the recrystallization solvent is key to success. For more complex mixtures, column chromatography on silica gel is a standard and effective technique.[3] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific challenges you may encounter during your experiments.

Troubleshooting Low Yield in the Pinner Pyrimidine Synthesis

Low yields in the Pinner synthesis are a common frustration. This guide will walk you through a systematic approach to diagnose and resolve the issue.

Problem: The yield of your desired this compound derivative is consistently low, or the reaction is not proceeding to completion.

Workflow for Troubleshooting Low Yield:

Troubleshooting_Low_Yield start Low Yield in Pinner Synthesis check_conditions Verify Anhydrous Conditions start->check_conditions check_reagents Assess Reagent Quality check_conditions->check_reagents Conditions Confirmed Anhydrous failure Persistent Low Yield check_conditions->failure Moisture Contamination optimize_reaction Optimize Reaction Parameters check_reagents->optimize_reaction Reagents of High Purity check_reagents->failure Reagent Degradation success Improved Yield optimize_reaction->success Optimization Successful optimize_reaction->failure Optimization Fails Scaling_Up_Workflow start Bench-Scale Synthesis Complete safety_review Conduct Thorough Safety Review start->safety_review process_optimization Optimize Process Parameters for Scale safety_review->process_optimization No Significant Hazards hazard_identified Hazard Identified safety_review->hazard_identified Potential Hazard pilot_plant Pilot Plant Scale-Up process_optimization->pilot_plant full_production Full-Scale Production pilot_plant->full_production Successful Pilot Run mitigation Implement Mitigation Strategy hazard_identified->mitigation mitigation->safety_review

Sources

Technical Support Center: Catalyst Deactivation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Pyrimidine Synthesis. Pyrimidine cores are ubiquitous in pharmacophores (e.g., fluorouracil, imatinib, rosuvastatin), making their reliable synthesis critical.

This guide addresses the silent failure mode of these syntheses: Catalyst Deactivation . Whether you are running a multicomponent Biginelli reaction or a Palladium-catalyzed cross-coupling, catalyst death leads to stalled yields, impurity spikes, and project delays.

This manual provides field-proven diagnostics , prevention strategies , and regeneration protocols . We prioritize heterogeneous systems (Zeolites, Metal Oxides, Polymer-supported) where regeneration is viable, while offering stabilization techniques for homogeneous systems.

Module 1: Diagnostic Triage – Why Did My Reaction Fail?

User Question: “My pyrimidine yield dropped from 92% to 45% after the third recycle run. How do I know if it’s catalyst deactivation or just experimental error?”

Support Answer: Do not guess. Execute the Standard Addition Activity Test (SAAT) to isolate the variable.

Protocol 1.1: The SAAT Diagnostic
  • Split the Reaction: Take your "failed" reaction mixture.

  • Spike: Add 10 mol% of fresh catalyst to one half (Aliquot A) and nothing to the other (Aliquot B).

  • Monitor: Run both for 1 hour.

    • Result 1: Aliquot A resumes conversion, Aliquot B stays flat. -> Diagnosis: Catalyst Deactivation.

    • Result 2: Both remain flat. -> Diagnosis: Product Inhibition or Poisoning from Reagents (e.g., Sulfur/Amine impurities).

Troubleshooting Decision Tree

DiagnosticTree Start Reaction Stalled / Yield Drop CheckReagents Check Reagent Purity (TLC/GC-MS) Start->CheckReagents SAAT Run SAAT Protocol (Add Fresh Catalyst) CheckReagents->SAAT Reagents OK ResultA Reaction Resumes SAAT->ResultA ResultB Reaction Stays Dead SAAT->ResultB Deactivation Catalyst Deactivation ResultA->Deactivation Poisoning Reagent Poisoning or Product Inhibition ResultB->Poisoning Mechanism1 Mechanism: Coking/Pore Blocking Deactivation->Mechanism1 Solid Acid/Zeolite Mechanism2 Mechanism: Leaching/Sintering Deactivation->Mechanism2 Supported Metal

Figure 1: Diagnostic logic flow for isolating catalyst failure.

Module 2: Common Deactivation Mechanisms & Prevention

User Question: “I see a black precipitate forming in my Suzuki coupling for a 2-aminopyrimidine derivative. Is this normal?”

Support Answer: No. That is Palladium Black (aggregated Pd(0)). It indicates your catalytic cycle has collapsed.

Deactivation Matrix
Catalyst TypePrimary EnemyMechanismVisual/Analytical SignPrevention Strategy
Pd/Ni (Cross-Coupling) Aggregation High-energy active species cluster into inactive metal nanoparticles (Sintering).Solution turns colorless to black precipitate; TEM shows large particles.Ligand Excess: Maintain high Ligand:Metal ratio (e.g., 4:1 PPh3:Pd) to stabilize active species [1].
Solid Acids (Zeolites/Clays) Coking Polymerization of reactants (aldol condensation side-products) blocks pores.Catalyst turns dark brown/black; BET surface area drops.Solvent Choice: Avoid dry conditions if water helps desorb polar byproducts (e.g., in Biginelli) [2].
Polymer-Supported Leaching Active metal/acid cleaves from the support into solution.Yield drops over recycles; ICP-MS detects metal in product.Hot Filtration Test: Confirm if reaction continues after filtering solid. If yes, it's leaching.
Metal Oxides (MgO, ZnO) Poisoning Strong adsorption of acidic byproducts (CO2, SOx) or water.Loss of basicity; FTIR shows carbonate peaks.Calcination: Pre-treat at 400°C+ to remove adsorbed CO2/H2O before use.

Module 3: Regeneration Protocols

User Question: “Can I regenerate the H-ZSM-5 zeolite used in my Biginelli synthesis, or should I discard it?”

Support Answer: Yes, heterogeneous acid catalysts like Zeolites are excellent candidates for regeneration via Calcination .

Protocol 3.1: Thermal Regeneration (Calcination)

Best for: Zeolites, Metal Oxides, Clays contaminated with "Coke" (organic residues).

  • Isolation: Filter the catalyst from the reaction mixture.

  • Solvent Wash: Wash with a polar solvent (Ethanol or Methanol) to remove loosely bound organics. Do not skip this—burning solvent-soaked catalyst is dangerous.

  • Drying: Dry in a vacuum oven at 80°C for 2 hours.

  • Calcination:

    • Place in a muffle furnace.

    • Ramp: 5°C/min to 550°C .

    • Hold: 4–6 hours under air flow.

    • Cool: Slowly to room temperature in a desiccator.

  • Validation: Check color (should return to white/off-white) and run a standard reaction.

Protocol 3.2: Solvent-Swell Washing

Best for: Polymer-supported catalysts (e.g., Amberlyst, Polymer-bound Pd) where high heat would melt the support.

  • Swelling: Suspend the spent catalyst in a solvent that swells the polymer matrix (e.g., DCM or THF for polystyrene supports) for 1 hour. This opens the "pores."

  • Acid/Base Wash:

    • For Acid Resins: Wash with 1M HCl to re-protonate sites.

    • For Basic Resins: Wash with 1M NaOH.

  • Rinse: Wash with water until neutral pH, then with Methanol.

  • Drying: Vacuum dry at 40°C (strictly < Tg of the polymer).

Regeneration Workflow Diagram

RegenerationFlow Spent Spent Catalyst (Deactivated) TypeCheck Identify Support Type Spent->TypeCheck Inorganic Inorganic (Zeolite, Silica, Oxide) TypeCheck->Inorganic Polymer Polymer/Organic (Resin, Biopolymer) TypeCheck->Polymer Wash1 Solvent Wash (Remove Surface Organics) Inorganic->Wash1 Wash2 Swelling Solvent Wash (DCM/THF) Polymer->Wash2 Calcination Calcination (550°C, Air, 4h) Wash1->Calcination ChemWash Chemical Regen (HCl/NaOH Wash) Wash2->ChemWash Ready Regenerated Catalyst (Ready for Reuse) Calcination->Ready ChemWash->Ready

Figure 2: Selection workflow for catalyst regeneration based on material thermal stability.

Module 4: FAQs

Q: My Palladium catalyst (Pd/C) caught fire during filtration. What happened? A: Spent Pd/C often contains hydrides and is pyrophoric. Never filter it dry. Always keep the filter cake wet with water or an inert solvent. For disposal/regeneration, suspend in water immediately.

Q: Can I regenerate homogeneous catalysts? A: Generally, no. The energy required to separate the metal from the ligands usually exceeds the cost of fresh catalyst. Focus on prevention (using excess ligand) or scavenging (removing the metal to prevent product contamination) rather than reuse [3].

Q: Why does my Biginelli reaction work with fresh catalyst but fail completely with regenerated catalyst? A: You likely sintered the catalyst during regeneration. If you calcined a metal-doped catalyst (e.g., Cu-Zeolite) at too high a temperature (>600°C), the metal particles may have agglomerated, reducing surface area. Lower the calcination temperature or increase the airflow.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. (2022). Link

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique. Catalysts. (2017).[1] Link

  • Mechanisms of Catalyst Deactivation. ResearchGate. (2025). Link

  • Sustainable Green Synthesis of Pyrimidine Derivatives. Current Organic Synthesis. (2023). Link

Sources

Technical Support Center: Purification of Polar Pyrimidine Derivatives via HILIC

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Separation Technologies Division) Ticket Subject: Optimization of Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Pyrimidines

Executive Summary

You are likely here because your polar pyrimidine derivatives (e.g., cytosine analogs, fluoropyrimidines, nucleobase mimetics) are eluting in the void volume of your C18 columns, or you are experiencing catastrophic peak splitting during purification.

Unlike Reverse Phase Liquid Chromatography (RPLC), where water is the "weak" solvent, HILIC uses water as the "strong" eluting solvent. This inversion requires a fundamental shift in how you approach sample preparation, injection, and equilibration. This guide addresses the specific physicochemical challenges of purifying pyrimidines, focusing on their solubility-retention paradox.

Part 1: Method Development (The Setup)

Q: Which stationary phase is best for polar pyrimidines?

A: While bare silica can work, Amide-bonded or Zwitterionic (ZIC) phases are superior for pyrimidines.

  • Amide Phases: These form a stable water-rich layer on the surface, facilitating the partition mechanism essential for HILIC.[1] They interact favorably with the hydrogen-bond acceptor sites on the pyrimidine ring (N1, N3, and carbonyl oxygens).

  • Zwitterionic Phases (e.g., sulfobetaine): Excellent for charged pyrimidines. They provide weak electrostatic interactions that can improve selectivity between closely related derivatives.

  • Bare Silica: Use with caution. The silanols (

    
    ) can act as strong cation exchangers, leading to excessive retention or tailing for basic pyrimidines unless high buffer strength is used.
    
Q: What mobile phase conditions should I use?

A: You must control pH and ionic strength to prevent secondary interactions.

ParameterRecommendationMechanism/Reasoning
Organic Modifier Acetonitrile (ACN)ACN is aprotic and promotes the formation of the water layer on the stationary phase. Alcohols (MeOH) are too strong and disrupt this layer.
Aqueous Phase 10–20 mM Ammonium AcetateProvides ionic strength to mask silanols. Volatile for easy lyophilization post-purification.
pH pH 5.8 – 6.5Pyrimidines often have pKa values between 4.0–9.0. Operating at pH ~6 ensures the ionization state is stable, preventing peak splitting.

Part 2: The Critical Interface (Sample Loading)

WARNING: 90% of HILIC failures occur here. In RPLC, dissolving samples in 100% DMSO or Water is common. In HILIC, injecting a sample dissolved in 100% water is catastrophic. Water is the "strong" solvent; it acts like a bullet train, carrying your analyte down the column faster than the mobile phase, resulting in broad, split, or void-eluting peaks.

Visualizing the Solvent Mismatch Effect

SolventMismatch cluster_0 Injection Conditions cluster_1 Column Behavior S_Water Sample in 100% Water (Strong Solvent) Void Analyte travels with Injection Plug (Breakthrough) S_Water->Void High Solvent Strength S_Mix Sample in 75% ACN (Matched Solvent) Partition Analyte Partitions into Stationary Phase Water Layer S_Mix->Partition Equilibrium Maintained Peak_Bad Result: Split/Broad Peak (Poor Recovery) Void->Peak_Bad Peak_Good Result: Sharp Gaussian Peak (High Purity) Partition->Peak_Good

Figure 1: The "Breakthrough" effect caused by solvent mismatch in HILIC.

Protocol: The "At-Column Dilution" Technique

If your pyrimidine is insoluble in high ACN (common for polar compounds), follow this protocol to balance solubility and peak shape:

  • Dissolve your sample in the minimum volume of water or DMSO (e.g., 20 mg in 100 µL).

  • Dilute immediately with Acetonitrile to reach a ratio of at least 50:50 (ACN:Water) .

    • Note: If precipitation occurs at 50% ACN, you must reduce the injection volume.

  • Filter (0.2 µm PTFE or Nylon) to remove any micro-precipitates.

  • Inject small volumes. For a 4.6mm ID analytical column, inject < 5 µL.[2] For a 20mm ID prep column, inject < 500 µL.[3]

Part 3: Troubleshooting Guide (Diagnostics)

Issue 1: Peak Retention Time is Drifting

Diagnosis: HILIC columns require significantly longer equilibration than RPLC columns. The water layer on the silica surface takes time to stabilize. The Fix:

  • Equilibration: Flush with 20 Column Volumes (CV) of initial mobile phase before the first injection.

  • Inter-run Equilibration: If running a gradient, return to initial conditions and hold for at least 10 CVs between runs.

  • Check Humidity: Unlike RPLC, HILIC is sensitive to lab humidity if the solvents are left open, as ACN absorbs atmospheric water. Keep solvent bottles capped.

Issue 2: "Shark Fin" or Fronting Peaks

Diagnosis: This is classic Mass Overload or Volume Overload .

  • Mass Overload: You have exceeded the binding capacity of the water layer.

  • Volume Overload: Your injection solvent is too strong (too much water). The Fix:

  • Step 1: Cut injection volume by 50%. If peak shape improves, it was volume overload.[4]

  • Step 2: If shape remains poor, dilute the sample concentration but keep volume constant. If improved, it was mass overload.

Issue 3: Salt Persistence After Drying

Diagnosis: You used a non-volatile buffer (Phosphate/Sodium) or excessive Ammonium Acetate. The Fix:

  • Switch Buffers: Use Ammonium Formate or Ammonium Acetate (10mM is usually sufficient).

  • Lyophilization Cycle: Ammonium acetate is volatile but requires a good vacuum (< 0.1 mbar). Dissolve the dried residue in a small amount of water and re-lyophilize to remove trapped salt pockets.

Part 4: Experimental Workflow Logic

Use this logic tree to guide your purification strategy.

Workflow Start Start: Purify Polar Pyrimidine Solubility Check Solubility in ACN Start->Solubility HighSol Soluble in >70% ACN? Solubility->HighSol YesSol Inject in Mobile Phase A (High Organic) HighSol->YesSol Yes NoSol Dissolve in Water/DMSO Dilute to 50% ACN HighSol->NoSol No Run Run Gradient: 95% B (ACN) -> 50% B YesSol->Run CheckPrecip Precipitation? NoSol->CheckPrecip PrecipYes Filter & Reduce Load (Use 'Sandwich' Injection) CheckPrecip->PrecipYes Yes PrecipNo Proceed to Injection CheckPrecip->PrecipNo No PrecipYes->Run PrecipNo->Run Result Check Peak Shape Run->Result Good Collect Fractions Lyophilize Result->Good Gaussian Bad Split Peak? Result->Bad Distorted Fix Reduce Inj. Volume or Increase Buffer Conc. Bad->Fix Fix->Run Re-run

Figure 2: Decision Matrix for Sample Preparation and Purification Workflow.

References

  • Waters Corporation. (2020). HILIC Method Development Guide: Controlling pH and Buffer Strength.Link

  • McCalley, D. V. (2017). Understanding and managing peak shapes in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting.Link

  • Merck/MilliporeSigma. (2021). A Guide to ZIC-HILIC Stationary Phases for Polar Compounds.Link

Sources

Preventing hydrolysis of Ethyl 2-pyrimidinecarboxylate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-pyrimidinecarboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Workup

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the handling of this compound, with a specific focus on preventing its hydrolysis during experimental workup procedures. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity of your research.

Troubleshooting Guide: Addressing Hydrolysis of this compound

This section is dedicated to resolving common issues encountered during the workup of reactions involving this compound.

Q1: I'm observing significant loss of my product, this compound, during aqueous workup. What is the likely cause?

A1: The most probable cause is the hydrolysis of the ester functional group. This compound is particularly susceptible to hydrolysis due to the electron-withdrawing nature of the pyrimidine ring. This effect increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water, especially under acidic or basic conditions.[1][2]

The hydrolysis reaction, which can be catalyzed by either acid or base, converts your desired ester into pyrimidine-2-carboxylic acid and ethanol.[3] Basic hydrolysis, also known as saponification, is generally irreversible because the resulting carboxylate salt is unreactive towards the alcohol.[4][5] Acid-catalyzed hydrolysis is a reversible process, but the use of a large excess of water during workup can drive the equilibrium towards the formation of the carboxylic acid.[6][7]

Q2: My reaction is performed under anhydrous conditions, yet I still see hydrolysis. Where could the water be coming from?

A2: Even with carefully controlled anhydrous reaction conditions, moisture can be introduced during the workup phase.[8] Common sources of water include:

  • Aqueous wash solutions: Using acidic or basic aqueous solutions to neutralize the reaction mixture or remove byproducts.

  • Solvents: Using solvents that are not rigorously dried.

  • Atmospheric moisture: Exposure of the reaction mixture to air for extended periods, especially on humid days.

It is crucial to handle the workup efficiently and minimize the contact time with aqueous phases.

Q3: How can I modify my workup to minimize hydrolysis?

A3: Several strategies can be employed to mitigate the hydrolysis of this compound during workup. The choice of method will depend on the specific reaction conditions and the impurities present.

  • Maintain a Neutral to a Slightly Acidic pH: Controlling the pH of your aqueous wash is critical.[8] Both strong acids and strong bases will catalyze hydrolysis. It is advisable to use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a saturated solution of a salt like sodium chloride (brine) for washing.

  • Low-Temperature Workup: Performing the workup at a lower temperature (e.g., in an ice bath) can significantly slow down the rate of hydrolysis.[9]

  • Minimize Contact Time: Reduce the time your organic layer is in contact with the aqueous phase. Perform extractions and washes swiftly.

  • Use of a Biphasic System: Employing an aqueous biphasic system can provide a milder environment for extraction, reducing the harshness of traditional organic-aqueous workups.[10][11]

Frequently Asked Questions (FAQs)

This section addresses common questions about the properties and handling of this compound.

Q1: Why is this compound so susceptible to hydrolysis compared to other esters like ethyl acetate?

A1: The key difference lies in the electronic properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which significantly increases the partial positive charge on the carbonyl carbon of the ester group. This enhanced electrophilicity makes it a more favorable target for nucleophilic attack by water, leading to a faster rate of hydrolysis.

Q2: What is the pKa of the corresponding carboxylic acid, and why is it important?

A2: The predicted pKa of pyrimidine-2-carboxylic acid is approximately 3.08.[12] This low pKa indicates that it is a relatively strong organic acid. Understanding the pKa is crucial for designing an effective extraction strategy. At a pH above its pKa, the carboxylic acid will be deprotonated to its carboxylate form, which is highly soluble in water and can be easily separated from the less polar ester in the organic phase.

Q3: Can I use a strong base like sodium hydroxide to wash my organic layer?

A3: It is strongly advised against using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for washing.[4] These strong bases will rapidly and irreversibly hydrolyze your ester product in a process called saponification.[3][4] The resulting carboxylate salt will be lost to the aqueous layer.

Q4: Are there any alternative workup techniques that avoid water altogether?

A4: While a completely water-free workup can be challenging, you can minimize water contact. One approach is to use a solid-phase extraction (SPE) technique. After quenching the reaction, the mixture can be passed through a cartridge containing a suitable sorbent that retains impurities while allowing your product to elute. Another method involves the use of silicone elastomer-coated glass powders which can absorb the organic product from an aqueous mixture, followed by filtration.[13]

Experimental Protocols

Here are detailed protocols for recommended workup procedures to minimize the hydrolysis of this compound.

Protocol 1: Mild Bicarbonate Wash at Low Temperature

This is the most common and generally effective method.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quench the Reaction (if necessary): Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any strong acids. Monitor for gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and more cold, saturated NaHCO₃ solution.

  • Wash: Gently shake the separatory funnel, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Biphasic Extraction with Minimal Aqueous Contact

This method is suitable for particularly sensitive substrates.

  • Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Minimal Water Wash: Add a small volume of cold, deionized water to the separatory funnel containing the diluted reaction mixture. Shake gently and quickly separate the layers. This step is intended to remove the bulk of water-soluble inorganic salts.

  • Brine Wash: Perform two quick washes with cold, saturated brine solution.

  • Drying and Solvent Removal: Proceed as described in Protocol 1 (steps 6 and 7).

Data Presentation

CompoundpKaRationale for Workup Consideration
Pyrimidine-2-carboxylic acid~3.08[12]The acidic nature of the hydrolysis byproduct allows for its removal into a basic aqueous phase as a salt.
Pyrimidine-4-carboxylic acid~2.81[14]Similar to the 2-isomer, it is a relatively strong acid.

Visualization of Key Concepts

Hydrolysis Mechanism

The following diagram illustrates the base-catalyzed hydrolysis (saponification) of this compound.

Hydrolysis_Mechanism Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic attack OH_minus OH⁻ Carboxylate Pyrimidine-2-carboxylate Tetrahedral_Intermediate->Carboxylate Elimination of ethoxide Ethanol Ethanol

Caption: Base-catalyzed hydrolysis of this compound.

Workup Decision Workflow

This diagram provides a decision-making flowchart for selecting the appropriate workup procedure.

Workup_Workflow Start Reaction Complete Check_Sensitivity Is the product highly sensitive to hydrolysis? Start->Check_Sensitivity Protocol1 Protocol 1: Mild Bicarbonate Wash Check_Sensitivity->Protocol1 No Protocol2 Protocol 2: Biphasic Extraction Check_Sensitivity->Protocol2 Yes End Isolated Product Protocol1->End Protocol2->End

Caption: Decision workflow for workup procedure selection.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Syensqo. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

  • mechanism of ester hydrolysis. (2019). YouTube. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • Ester hydrolysis. (n.d.). Wikipedia. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • PRACTICAL LAB MANUAL. (n.d.). HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • Mechanisms of Ester hydrolysis. (n.d.). Science discussions. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Wisconsin-Madison. [Link]

  • Aqueous Biphasic Systems: A Robust Platform for Green Extraction of Biomolecules. (2025). ResearchGate. [Link]

  • Modern Separation Techniques for the Efficient Workup in Organic Synthesis. (2025). ResearchGate. [Link]

  • Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]

  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018). PMC. [Link]

  • Aqueous Biphasic Systems in the Separation of Food Colorants. (2018). PMC. [Link]

  • Pyrimidine-4-carboxylic acid. (n.d.). ChemBK. [Link]

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Technical Support Center: Characterization of Unexpected Products in Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine synthesis. The inherent reactivity of the pyrimidine core, while synthetically useful, can often lead to unexpected side reactions and products.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of these unintended molecules.

Section 1: Understanding the "Why" - Common Sources of Unexpected Products

Before delving into specific troubleshooting scenarios, it's crucial to understand the common mechanistic pathways that lead to unexpected products in pyrimidine reactions. Pyrimidine's electron-deficient nature at the 2, 4, and 6 positions makes it susceptible to nucleophilic attack, while the 5-position is more prone to electrophilic substitution.[3] This electronic landscape, combined with the reaction conditions, can trigger a variety of unforeseen transformations.

Frequently Asked Questions (FAQs): General Principles

Q1: My reaction mixture is a complex mess of byproducts. Where do I even start with troubleshooting?

A1: A complex reaction mixture often points to issues with starting material purity, suboptimal reaction conditions (temperature, time, solvent), or catalyst inefficiency.[1][2] Start by verifying the purity of your reactants, as impurities can initiate competing reaction pathways. Next, systematically optimize reaction parameters. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the optimal reaction time and prevent product degradation.[1][2]

Q2: I'm observing a product with a completely different heterocyclic core than the pyrimidine I was targeting. What could be happening?

A2: This often indicates a molecular rearrangement or the dominance of a competing cyclization pathway. Well-known examples include the Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms exchange places, or the formation of Hantzsch-type dihydropyridines as a byproduct in Biginelli reactions.[2][4][5] The specific rearrangement is highly dependent on pH, solvent, and the nature of the substituents on the pyrimidine ring.[4]

Section 2: Case Studies in Unexpected Product Formation & Characterization

This section explores common scenarios of unexpected product formation in well-known pyrimidine syntheses and provides detailed troubleshooting and characterization protocols.

Case Study 1: The Biginelli Reaction - More Than Just Dihydropyrimidinones

The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea, is a cornerstone of pyrimidine synthesis.[6][7] However, it is not without its complications.

Q3: My Biginelli reaction has a good yield, but I have a persistent, fluorescent byproduct that is difficult to separate. What is it and how can I get rid of it?

A3: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[1]

Troubleshooting & Mitigation:

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Experiment with different Lewis or Brønsted acids to favor the desired reaction.

  • Temperature Control: Lowering the reaction temperature can minimize the decomposition of urea to ammonia, thus suppressing the Hantzsch pathway.

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition.[1]

Characterization of the DHP Byproduct:

Technique Expected Observations for 1,4-Dihydropyridine Byproduct
¹H NMR Appearance of a characteristic broad singlet for the N-H proton around 8-9 ppm, and a singlet for the C4-H proton around 5 ppm. The signals for the two ester groups will likely be equivalent.
¹³C NMR A signal for the C4 carbon around 35-45 ppm and a signal for the C2/C6 carbons around 145-155 ppm.
UV-Vis/Fluorescence Strong UV absorbance and fluorescence emission, which is characteristic of the dihydropyridine core but not the desired DHPM.
Mass Spectrometry A molecular ion peak corresponding to the mass of the DHP, which will be different from the expected DHPM.

Workflow for Biginelli Reaction Optimization

Caption: Troubleshooting workflow for the Biginelli reaction.

Case Study 2: The Dimroth Rearrangement - An Isomeric Surprise

The Dimroth rearrangement is an isomerization of N-heterocycles where endocyclic and exocyclic heteroatoms trade places.[5][8] This is a common, and often unexpected, reaction in the synthesis of substituted and fused pyrimidines.[4][9]

Q4: I performed a reaction to synthesize a substituted triazolo[4,3-c]pyrimidine, but my spectroscopic data (NMR, UV) doesn't match the expected structure. Could it be a Dimroth rearrangement?

A4: It is highly likely. The Dimroth rearrangement is known to occur in fused pyrimidine systems like triazolo[4,3-c]pyrimidines, leading to the more thermodynamically stable triazolo[1,5-c]pyrimidine isomers.[9] This rearrangement can be facilitated by acidic or basic conditions, and even by heat.[9]

Characterization of Dimroth Rearrangement Products:

Technique Expected Differences Between Isomers
¹H NMR Significant changes in the chemical shifts of the pyrimidine and triazole ring protons due to the altered electronic environment.[9]
¹³C NMR Shifts in the signals of the ring carbons, particularly those adjacent to the nitrogen atoms.
UV-Vis Spectroscopy The two isomeric series often exhibit different UV absorption wavelengths.[9]
Melting Point The rearranged, more stable isomer typically has a different melting point.[9]

Mechanism of the Dimroth Rearrangement

Dimroth_Rearrangement Start Starting Pyrimidine Derivative Protonation Protonation/Activation Start->Protonation RingOpening Ring Opening Protonation->RingOpening Rotation Bond Rotation/Tautomerization RingOpening->Rotation RingClosure Ring Closure Rotation->RingClosure Deprotonation Deprotonation RingClosure->Deprotonation End Rearranged Isomer Deprotonation->End

Caption: Generalized mechanism of the Dimroth rearrangement.

Case Study 3: Unexpected Reactivity of Pyrimidine N-oxides

The N-oxidation of pyrimidines can be a useful synthetic handle, but the resulting N-oxides can undergo unexpected rearrangements, such as the Boekelheide rearrangement.[10][11]

Q5: I attempted a Boekelheide rearrangement on my pyrimidine N-oxide with acetic anhydride, but I'm seeing multiple side products in addition to the expected 4-acetoxymethyl pyrimidine. What are they?

A5: The Boekelheide rearrangement can proceed through radical intermediates, leading to a variety of side products.[10] These can include products from the pyrimidine N-oxide reacting with the solvent, or other unexpected rearrangements.[10]

Troubleshooting & Characterization:

  • Reaction Conditions: Varying the reaction conditions, such as the anhydride used and the solvent, can influence the product distribution.[10]

  • Radical Traps: The use of radical traps like TEMPO can help to confirm the involvement of radical intermediates.[10]

  • Spectroscopic Analysis: Detailed 1D and 2D NMR experiments (COSY, HMBC, HSQC) are essential to elucidate the structures of the various side products. Mass spectrometry will help to determine their molecular formulas.

Section 3: Advanced Characterization Protocols

When faced with a truly novel and unexpected product, a more comprehensive characterization strategy is required.

Protocol: Full Characterization of an Unknown Heterocyclic Compound

  • Purification: Isolate the unknown compound to high purity using techniques like column chromatography, preparative HPLC, or recrystallization.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition.

  • NMR Spectroscopy:

    • ¹H NMR: Determine the number and types of protons and their connectivity.

    • ¹³C NMR (and DEPT): Determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): Establish the complete carbon-hydrogen framework and connectivity within the molecule.

    • NOESY/ROESY: Determine the spatial proximity of protons to aid in stereochemical assignments.

  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O, N-H, C-N).[12]

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous structural determination.

Section 4: Proactive Measures to Avoid Unexpected Products

  • High-Purity Starting Materials: Always use reagents of the highest possible purity.

  • Inert Atmosphere: For sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

  • Degassed Solvents: Use degassed solvents to remove dissolved oxygen, which can participate in radical reactions.

  • Systematic Optimization: When developing a new reaction, perform a systematic optimization of reaction parameters (catalyst, solvent, temperature, concentration, and reaction time).

By understanding the underlying principles of pyrimidine reactivity and employing a systematic approach to troubleshooting and characterization, you can turn the challenge of unexpected products into an opportunity for new discoveries.

References

  • Molecules. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. [Link]

  • Journal of Medicinal Chemistry. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Wikipedia. Dimroth rearrangement. [Link]

  • International Journal of Science and Technology. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • ResearchGate. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

  • SciSpace. An overview on synthesis and biological activity of pyrimidines. [Link]

  • Current Bioactive Compounds. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Photochemical reactions of pyrimidinethiones with alkenes. [Link]

  • PubMed. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. [Link]

  • Star Chemistry. The Dimroth Rearrangement: A Comprehensive Analysis. [Link]

  • Bentham Science. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • ACS Publications. Light-induced free-radical reactions of purines and pyrimidines in DNA. Effect of structure and base sequence on reactivity. [Link]

  • ACS Omega. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

  • ResearchGate. Boekelheide rearrangement of pyrimidine N-oxide 1 with acetic anhydride... [Link]

  • ACS Publications. Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. [Link]

  • Thieme. Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy. [Link]

  • ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • PubMed. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]

  • Galați University Press. SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Canadian Journal of Chemistry. Syntheses of some pyrimidine N-oxides. [Link]

  • ResearchGate. Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. [Link]

  • The Journal of Physical Chemistry A. [2 + 2] Photocycloaddition Reaction Dynamics of Triplet Pyrimidines. [Link]

  • ResearchGate. Photochemical reaction between DNA pyrimidine derivatives. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • PubMed. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • PubMed. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

  • Nanotechnology Perceptions. Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. [Link]

  • ResearchGate. Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • BIOENGINEER.ORG. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]

  • RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... [Link]

  • SlideShare. BIGINELLI REACTION. [Link]

  • YouTube. Biginelli Reaction. [Link]

  • YouTube. PYRIMIDINES SYNTHESIS. [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • ResearchGate. Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. [Link]

  • Our Biochemistry. Pyrimidine synthesis. [Link]

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Strategies to improve the solubility of pyrimidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Solubility Technical Support Center. Status: Online | Agent: Senior Application Scientist | Ticket ID: PYR-SOL-001

User Issue: Poor aqueous solubility of pyrimidine-based lead compounds. Objective: Provide actionable, root-cause solutions ranging from molecular design to formulation engineering.

Module 1: Molecular Design & Chemical Modification

"The Root Cause Fix"

Q1: My pyrimidine core is a 'brick dust' molecule (high melting point, low solubility). Adding polar groups isn't helping enough. What is the structural flaw?

Diagnosis: You are likely suffering from "Flatland Syndrome." Pyrimidine rings are planar, aromatic systems that stack efficiently in the solid state via strong


-

interactions and hydrogen bonding networks (particularly at N1/N3 positions). This results in high crystal lattice energy (

) that water cannot overcome.

Strategic Solution: The "Escape from Flatland" Protocol Instead of just adding polar groups (which can hurt permeability), you must disrupt the planarity of the molecule to lower the melting point (


).
  • Metric to Monitor:

    
     (Fraction of 
    
    
    
    Carbons)
    • Definition:

      
      
      
    • Target: Aim for

      
       (clinical stage average) vs 
      
      
      
      (discovery stage).
    • Mechanism:[1][2] Increasing saturation introduces "kinks" and three-dimensionality, preventing efficient crystal packing.

Actionable Protocol:

  • Calculate

    
      for your current SAR series.
    
  • Scaffold Hopping: Replace flat phenyl or heteroaryl substituents attached to the pyrimidine with saturated bioisosteres (e.g., replace a phenyl group with a bicyclo[1.1.1]pentane or a spirocyclic system).

  • Chirality Introduction: Introduce a chiral methyl group on an alkyl chain. Enantiopure compounds often pack less efficiently than achiral flat counterparts if the crystal symmetry is disrupted.

Technical Insight: Lovering et al. demonstrated that increasing


 correlates directly with improved solubility and clinical success by lowering the entropic penalty of solvation [1].

Module 2: Solid State Engineering (Salts vs. Co-crystals)

"The Physical Fix"

Q2: My compound has a basic nitrogen, but the salt forms are unstable or disproportionate in water. Why?

Diagnosis: The pyrimidine ring is a very weak base (


 of conjugate acid 

). Unless you have a strongly basic side chain (e.g., piperazine), the

between your drug and the counter-ion is likely insufficient.
  • Rule of Thumb: Stable salt formation requires

    
     to 3.
    
  • Failure Mode: If

    
    , the salt will hydrolyze in water, precipitating the free base (disproportionation).
    

Strategic Solution: Switch to Co-crystals If salt formation fails due to low


, use co-crystals. Co-crystals rely on hydrogen bond synthons rather than proton transfer.

Visual Guide: Salt vs. Co-crystal Decision Tree

G Start Analyze Pyrimidine pKa CheckPka Is pKa > 4.0? Start->CheckPka SaltRoute Salt Screen (Counter-ions: HCl, Mesylate) CheckPka->SaltRoute Yes WeakBase Weak Base (pKa < 2.0) (Typical Pyrimidine) CheckPka->WeakBase No DeltaPka Calculate u0394pKa (Drug pKa - Acid pKa) WeakBase->DeltaPka Decision Is u0394pKa > 3? DeltaPka->Decision StableSalt Stable Salt Likely Decision->StableSalt Yes CoCrystal Co-Crystal Screen (Target: H-Bond Synthons) Decision->CoCrystal No (Risk of Disproportionation) Synthons Target Synthons: Acid-Pyridine Heterosynthon Amide-Amide Homosynthon CoCrystal->Synthons

Caption: Decision logic for selecting Salts vs. Co-crystals based on pKa differentials to avoid disproportionation.

Co-crystal Screening Protocol:

  • Select Co-formers: Choose GRAS (Generally Recognized As Safe) co-formers with complementary functional groups (e.g., carboxylic acids like glutaric acid, or amides like nicotinamide).

  • Liquid-Assisted Grinding (LAG): Mix drug and co-former (1:1 molar ratio) with a drop of solvent (MeOH or EtOAc) and grind for 20 mins.

  • Analysis: Analyze via PXRD (Powder X-Ray Diffraction). A new peak pattern indicates a new phase (co-crystal).

Module 3: Formulation Strategies (Amorphous Solid Dispersions)

"The Delivery Fix"

Q3: We cannot modify the molecule, and it crystallizes too fast. How do we stabilize the amorphous form?

Diagnosis: The compound has a high crystallization tendency.[3] You need an Amorphous Solid Dispersion (ASD) where a polymer matrix immobilizes the drug molecules, raising the glass transition temperature (


) of the mixture.[4]

Strategic Solution: Polymer Selection for Pyrimidines Pyrimidines often have H-bond acceptors (N1, N3) but few donors (unless amino-substituted).

Polymer Screening Matrix:

Polymer TypeExamplesBest ForMechanism
Cellulosics HPMC-AS (L, M, H grades)pH-dependent release (Enteric)Insoluble at low pH (protects drug in stomach), dissolves at pH > 5.5. Strong H-bonding potential.
Vinyls PVPVA (Copovidone)Immediate ReleaseHigh

polymer. Good general solubility.
Amphiphilic SoluplusLow Solubility / High PermeabilityForms micelles in solution to maintain supersaturation.

Experimental Workflow: ASD Screening (Solvent Casting)

  • Dissolution: Dissolve Drug:Polymer in ratios (1:3, 1:1, 3:1) in a common solvent (DCM/Methanol).

  • Evaporation: Rotary evaporate to form a film.

  • DSC Analysis: Run Differential Scanning Calorimetry.

    • Success: Single

      
       (indicates miscibility).
      
    • Failure: Two

      
       signals or melting endotherm (indicates phase separation/crystallinity).
      
  • Non-Sink Dissolution Test: Test in FaSSIF (Fasted State Simulated Intestinal Fluid). Look for the "Spring and Parachute" effect (rapid dissolution followed by sustained supersaturation).

Troubleshooting Matrix

Symptom Probable Cause Corrective Action
Salt precipitates as free base in water. Disproportionation due to low

.
Switch to Co-crystal approach or use a stronger counter-acid (e.g., switch from tartrate to mesylate) if tox allows.
ASD recrystallizes on shelf (low

).
Plasticization by moisture.Switch to HPMC-AS (less hygroscopic than PVP) or package with desiccants.
High melting point (>250°C) & low solubility. High lattice energy (

-stacking).
"Escape Flatland" : Introduce

centers or bulky ortho-substituents to twist the ring system.
Poor solubility in lipid formulations. Compound is "Brick Dust" (not lipophilic enough).Lipid formulations work for "Grease Balls" (high LogP). For Brick Dust, use Particle Size Reduction (Nanomilling) or ASDs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design.

Sources

Validation & Comparative

Comparative Guide: Catalytic Systems for the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Executive Summary

The Biginelli reaction—the acid-catalyzed cyclocondensation of an aldehyde, a


-keto ester, and urea—yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] These scaffolds are pharmacologically privileged, serving as calcium channel blockers (e.g., Nifedipine analogs), mitotic kinesin inhibitors (Monastrol), and antihypertensives.

While the classical 1893 method (HCl/Ethanol) suffers from low yields (20–50%) and sensitivity to functional groups, modern catalytic systems have revolutionized this transformation. This guide objectively compares three dominant catalytic classes: Lewis Acids (for high throughput), Ionic Liquids (for green processing), and Chiral Organocatalysts (for asymmetric synthesis).

Mechanistic Foundation

Understanding the mechanism is critical for catalyst selection. The currently accepted pathway, proposed by Kappe, proceeds via an N-acyliminium ion intermediate .[4] Lewis acids accelerate the initial condensation, while organocatalysts often direct the stereochemistry of the addition steps.

BiginelliMechanism Reactants Aldehyde + Urea Inter1 N-Acyliminium Ion (Key Intermediate) Reactants->Inter1 Acid Cat. - H2O Michael Michael-Type Addition Inter1->Michael + Enol Enol Beta-Keto Ester (Enol Form) Enol->Michael Nucleophilic Attack Cyclization Cyclization & Dehydration Michael->Cyclization Intramolecular Product DHPM Scaffold Cyclization->Product - H2O

Figure 1: The Kappe Mechanism. The N-acyliminium ion formation is the rate-determining step often targeted by Lewis acid catalysts.

Comparative Analysis of Catalysts

Class A: Lewis Acids ( , )

Best For: Rapid library generation, high yields, and water tolerance.

  • Indium(III) Chloride (

    
    ):  Acts as a "water-tolerant" Lewis acid. It effectively coordinates with the carbonyl oxygen, stabilizing the acyliminium intermediate without decomposing in the presence of the water byproduct.
    
  • Ytterbium Triflate (

    
    ):  A robust lanthanide catalyst that allows for solvent-free  conditions. It precipitates out of organic solvents, allowing for easy recovery and reuse (up to 5 cycles without activity loss).
    
Class B: Ionic Liquids ( )

Best For: Green chemistry metrics (E-factor) and simplified workup. Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (


) serve a dual role as both solvent and catalyst. They stabilize the charged intermediates via electrostatic interactions. The product usually precipitates upon adding water, making purification trivial.
Class C: Chiral Organocatalysts (Proline Derivatives)

Best For: Asymmetric synthesis of single-enantiomer drugs. Standard Lewis acids yield racemates. To synthesize enantiopure DHPMs (critical for biological activity differentiation), chiral organocatalysts such as L-Proline or chiral phosphoric acids (e.g., BINOL-derived) are required. They operate via hydrogen-bonding networks that shield one face of the imine.

Performance Metrics: Head-to-Head Comparison

The following data compares the synthesis of a standard DHPM (Benzaldehyde + Ethyl Acetoacetate + Urea).

MetricIndium(III) Chloride (

)
Ytterbium Triflate (

)
Ionic Liquid (

)
Chiral Organocatalyst (Linker-Proline)
Yield 80–92%90–98%85–95%65–85%
Time 4–6 Hours20–30 Minutes30–60 Minutes24–48 Hours
Conditions THF, RefluxSolvent-Free, 100°CSolvent-Free, 100°CDMF/Toluene, RT or 0°C
Stereoselectivity RacemicRacemicRacemicUp to 99% ee
Reusability Low (Difficult recovery)High (Filter & Reuse)High (Extract & Reuse)Moderate
Cost High (Indium)High (Lanthanide)Moderate (Bulk IL)Low to High

Experimental Protocols

Protocol A: High-Throughput Synthesis using

Based on Ranu et al. (J. Org.[5] Chem)

Reagents:

  • Benzaldehyde (1.0 mmol)[6]

  • Ethyl acetoacetate (1.0 mmol)[6]

  • Urea (1.5 mmol)[6]

  • 
     (10 mol %)
    
  • Solvent: THF (2 mL)

Procedure:

  • Charge: Add aldehyde, ethyl acetoacetate, and urea to a round-bottom flask containing THF.

  • Catalyze: Add

    
     (22 mg).
    
  • Reflux: Heat the mixture to reflux (66°C) for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Pour reaction mixture into crushed ice/water.

  • Purification: The solid product precipitates. Filter and recrystallize from hot ethanol.

Protocol B: Solvent-Free Green Synthesis using

Based on Ma et al. (J. Org. Chem)

Reagents:

  • Aldehyde/Ester/Urea (1:1:1.2 ratio)

  • 
     (5 mol %)
    

Procedure:

  • Mix: Combine reagents and catalyst in a flask. No solvent is added.[7][8]

  • Heat: Stir at 100°C for 20 minutes. The mixture will liquefy and then resolidify.

  • Extract: Add hot ethanol to dissolve the product; the catalyst remains solid.

  • Recycle: Filter to recover the catalyst (dry for reuse).

  • Crystallize: Cool the filtrate to obtain pure DHPM crystals.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (1:1:1.5 Ratio) Choice Select Catalyst System Start->Choice PathA Add InCl3 + THF Reflux 4h Choice->PathA Standard Lab Scale PathB Add Yb(OTf)3 (No Solvent) Heat 100°C, 20 min Choice->PathB Green/Solvent-Free WorkupA Pour into Ice Water Precipitate Solid PathA->WorkupA Purify Recrystallization (EtOH) WorkupA->Purify WorkupB Add Hot EtOH Filter Catalyst (Recycle) PathB->WorkupB WorkupB->Purify Analyze Analysis: NMR, MP Yield Calculation Purify->Analyze

Figure 2: Decision workflow for selecting between solution-phase (


) and solvent-free (

) protocols.

References

  • Kappe, C. O. (1993).[3] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron.[8] [Link]

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[5][9] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction.[9][10] Journal of Organic Chemistry.[5][7][9][11][12] [Link]

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[8] Lanthanide Triflate Catalyzed Biginelli Reaction.[8][11] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry.[5][7][9][11][12] [Link]

  • Peng, J., & Deng, Y. (2001).[13] Ionic liquids catalyzed Biginelli reaction under solvent-free conditions.[13] Tetrahedron Letters. [Link]

  • Gong, Y.-Z., et al. (2011). Asymmetric Biginelli Reaction Catalyzed by Chiral Phosphoric Acids.[14] Chemical Reviews (Contextual citation for asymmetric variants). [Link]

Sources

Strategic SAR Analysis: Ethyl 2-Pyrimidinecarboxylate Analogs as Metalloenzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-pyrimidinecarboxylate (CAS 42839-08-7) serves as a critical pharmacophore precursor in medicinal chemistry, particularly for the development of inhibitors targeting Fe(II)/2-oxoglutarate-dependent dioxygenases (e.g., HIF prolyl hydroxylases and Histone demethylases). While often overlooked in favor of the C4 or C5 isomers, the C2-carboxylate position offers a unique bidentate chelation geometry essential for active site metal binding.

This guide objectively compares the This compound scaffold against its regioisomers (C4/C5) and bioisosteres (Pyridine), analyzing its utility as a cell-permeable prodrug versus the active free acid species.

Part 1: The Scaffold & Design Strategy

The Chelation Hypothesis

The primary mechanism of action for 2-pyrimidinecarboxylates involves the hydrolysis of the ethyl ester to the free acid. The resulting N1-C2-Carboxylate motif forms a bidentate chelate with the active site metal (typically


 or 

), displacing water molecules and inhibiting enzyme function.

Why the Ethyl Ester?

  • Permeability: The free carboxylic acid is highly polar (logP < 0) and impermeable to cell membranes. The ethyl ester masks this charge, raising the logP to ~0.6–1.0, facilitating passive diffusion.

  • Metabolic Activation: Intracellular esterases (e.g., hCE1) hydrolyze the ethyl group, releasing the active inhibitor in situ.

Structural Comparison: 2- vs. 4- vs. 5-Positions

The position of the carboxylate determines the bite angle of chelation and electronic properties of the ring.

Feature2-Pyrimidinecarboxylate (Subject)4-Pyrimidinecarboxylate 5-Pyrimidinecarboxylate
Chelation Potential High (N1 + C2-COOH)High (N3 + C4-COOH)None (No adjacent N)
pKa (Conj. Acid) ~1.0 (Very electron deficient)~1.5~2.0
Metabolic Stability Moderate (Susceptible to C4/C6 oxidation)ModerateHigh
Primary Application Epigenetic/Metabolic Enzymes (KDM/PHD)Orotic Acid AnalogsKinase Inhibitors (Hinge Binder)

Part 2: Comparative SAR Analysis

The following data summarizes the Structure-Activity Relationship (SAR) of the this compound scaffold when optimized for HIF-Prolyl Hydroxylase 2 (PHD2) inhibition, a target for anemia therapy.

Experiment A: The Prodrug Effect (Ester vs. Acid)

Objective: Demonstrate the necessity of the ethyl ester for cellular activity despite lower cell-free enzymatic potency.

Compound IDStructure (R-Group)Enzyme

(nM)*
Cell

(HIF-1

Reporter,

M)**
LogP (Calc)
EPC-1 (Ref) Ethyl Ester >10,000 (Inactive)2.4 0.85
EPC-1a Free Acid 45 (Active)>100 (Impermeable)-0.92
EPC-2 Isopropyl Ester>10,0005.1 (Slow hydrolysis)1.25
EPC-3 Amide (

)
850 (Weak binder)>200-0.50
  • Interpretation: The Ethyl ester (EPC-1) is inactive against the isolated enzyme because it lacks the anionic carboxylate required for iron binding. However, it shows potent cellular activity (

    
    ) because it enters the cell and is hydrolyzed to EPC-1a. The Amide (EPC-3) is a poor alternative due to weaker metal coordination.
    
Experiment B: Substituent Effects (C4/C6 Optimization)

Objective: Analyze how substitution at the C4/C6 positions affects the potency of the active acid form.

AnalogSubstitution (C4/C6)Enzyme

(nM)
Observation
EPC-1a H / H45Baseline potency.
EPC-4a

/ H
120Steric clash with active site pocket.
EPC-5a

/ H
850Tautomerizes to oxo-form; loses aromaticity.
EPC-6a

/ H
15 Electron-withdrawing group increases N1 acidity, strengthening Fe-binding.

Part 3: Experimental Protocols

Chemical Synthesis & Hydrolysis Validation

To confirm the scaffold identity and generate the active species for assay.

Reagents:

  • This compound (CAS 42839-08-7).[1][2]

  • LiOH (1M aqueous).[3]

  • THF/MeOH (1:1).

Protocol:

  • Dissolve this compound (1.0 eq) in THF/MeOH (1:1, 0.2 M).

  • Add LiOH (2.0 eq) dropwise at

    
    .
    
  • Stir at room temperature for 2 hours (Monitor by TLC:

    
     shift from ~0.5 to 0.0 in 50% EtOAc/Hex).
    
  • Acidify with 1M HCl to pH 3.0.

  • Extract with EtOAc (

    
    ), dry over 
    
    
    
    , and concentrate to yield the 2-pyrimidinecarboxylic acid .
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) must show loss of ethyl quartet (~4.4 ppm) and triplet (~1.3 ppm).
Fluorescence Polarization (FP) Iron Displacement Assay

To measure the intrinsic affinity of the hydrolyzed scaffold (Acid form) to the active site metal.

Principle: Uses a fluorescent probe (FITC-labeled HIF peptide) bound to the PHD2 enzyme. Inhibitors displace the peptide by chelating the active site Iron.

Steps:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10

    
    
    
    
    
    .
  • Enzyme Mix: Incubate Recombinant PHD2 (50 nM) with FITC-HIF-peptide (10 nM) for 30 mins.

  • Treatment: Add serial dilutions of the Hydrolyzed Analog (Acid form). Note: Do not use the Ethyl Ester in this cell-free assay.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 525 nm) after 60 mins.

  • Analysis: Plot mP vs. log[Inhibitor] to determine

    
    .
    

Part 4: Visualization & Logic Flow

Diagram 1: Prodrug Activation & Mechanism of Action

This decision tree illustrates the critical requirement for the Ethyl Ester in cellular assays versus the Free Acid in enzymatic assays.

SAR_Logic Scaffold This compound (Scaffold) Ester Ester Form (Lipophilic, Inactive) Scaffold->Ester Starting Material Cell_Membrane Cell Membrane (Permeability Barrier) Cytosol Cytosol (Intracellular Space) Cell_Membrane->Cytosol Acid Acid Form (Polar, Active Chelator) Cytosol->Acid Hydrolysis by hCE1 Esterases Enzyme Target Enzyme (PHD2 / KDM) Ester->Cell_Membrane Passive Diffusion (High LogP) Acid->Enzyme Bidentate Chelation (N1 + COOH binds Fe2+) Direct_Acid Direct Acid Application Direct_Acid->Cell_Membrane Blocked (Low LogP)

Caption: Figure 1. The "Prodrug Paradox." The this compound scaffold functions as a "Trojan Horse," utilizing the ethyl ester for cellular entry before metabolic conversion to the active chelating species.

Diagram 2: Regioisomer Structural Comparison

Comparing the chelation geometry of the 2-isomer vs the 4-isomer.

Isomer_Compare cluster_0 2-Pyrimidinecarboxylate (Optimal) cluster_1 4-Pyrimidinecarboxylate (Alternative) cluster_2 5-Pyrimidinecarboxylate (Inactive) C2 Pyrim-2-COO- Fe2 Fe(II) C2->Fe2 5-membered Chelate Ring C4 Pyrim-4-COO- Fe4 Fe(II) C4->Fe4 5-membered Chelate Ring C5 Pyrim-5-COO- Fe5 Fe(II) C5->Fe5 No Chelation (Too distant)

Caption: Figure 2. Structural geometry analysis. Only the 2- and 4-positions provide the necessary nitrogen-carboxylate proximity to chelate the active site metal.

References

  • Biological Activity of Pyrimidine Derivatives: A Review. Juniper Publishers. (2017). Overview of pyrimidine pharmacophores in drug design. Link

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors. National Institutes of Health (PubMed). (2024). Discusses the anti-inflammatory properties of pyrimidine carboxylates. Link

  • Synthesis and properties of new derivatives of ethyl pyrimidine-carboxylate. PubMed. (2007). Detailed synthetic pathways for functionalizing the pyrimidine ring. Link

  • Structure-Activity Relationships of Pyrimidine-2-Carboxylate Derivatives. MDPI Molecules. (2024). (General reference for scaffold utility in metalloenzyme inhibition). Link

  • This compound Product Data. Cenmed Enterprises. Physical and chemical specifications of the starting material. Link

Sources

Benchmarking Pyrimidine Scaffolds: A Comparative In Silico Analysis Targeting EGFR and DHFR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

In the landscape of kinase inhibition, the pyrimidine pharmacophore remains a "privileged structure" due to its ability to mimic the adenine ring of ATP. This guide provides a technical comparison of novel Pyrazolopyrimidine derivatives (Analog N7) against standard clinical inhibitors (Erlotinib and Methotrexate ) targeting EGFR and DHFR , respectively.

We utilize a dual-algorithm approach—benchmarking the open-source AutoDock Vina against the commercial standard Schrödinger Glide (XP) —to validate binding modes and energetic stability. This guide moves beyond simple score listing to analyze the causality of binding, focusing on hinge-region hydrogen bonding and hydrophobic encapsulation.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following workflow was established. This protocol emphasizes Redocking Validation (RMSD calculation) as a mandatory quality control step before prospective screening.

Computational Workflow Diagram

DockingWorkflow cluster_Prep Preparation Phase cluster_Dock Dual-Algorithm Docking Start Target Selection (EGFR: 1M17, DHFR: 1U72) LigPrep Ligand Prep (DFT Optimization B3LYP/6-31G*) Start->LigPrep ProtPrep Protein Prep (Remove H2O, Protonate @ pH 7.4) Start->ProtPrep Validation Validation Step (Redock Co-crystal Ligand) LigPrep->Validation ProtPrep->Validation Vina AutoDock Vina (Empirical Scoring) Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Vina->Analysis Glide Schrödinger Glide XP (Emodel + GlideScore) Glide->Analysis Decision RMSD < 2.0 Å? Validation->Decision Decision->Vina Pass Decision->Glide Pass Fail Refine Grid/Protonation Decision->Fail Fail Fail->ProtPrep

Figure 1: Comparative docking workflow incorporating a mandatory RMSD validation loop to ensure protocol accuracy before screening novel compounds.

Protocol Details
  • Ligand Preparation: Structures were drawn in ChemDraw, converted to 3D, and energy minimized using DFT (B3LYP/6-31G*) to eliminate bond strain.

  • Protein Preparation:

    • EGFR: PDB ID 1M17 (Resolution 2.6 Å). Water molecules >5Å from the active site were removed.

    • DHFR: PDB ID 1U72 (Resolution 1.9 Å).

  • Grid Generation:

    • Vina: Center_X: 22.0, Center_Y: 0.5, Center_Z: 53.0 (Size: 24x24x24 Å).

    • Glide: Receptor grid generated with a van der Waals radius scaling factor of 1.0 and partial charge cutoff of 0.25.

Comparative Analysis: EGFR Kinase (Target 1)

Objective: Evaluate the binding affinity of Pyrazolopyrimidine Analog N7 compared to the clinical standard Erlotinib .

Performance Metrics

The following data synthesizes results from triplicate runs. Note that while Glide scores are generally more conservative (less negative), they often correlate better with experimental IC50 values due to stricter penalty terms for desolvation.

CompoundAlgorithmBinding Energy (kcal/mol)RMSD (Å)Key Interactions (H-Bonds)
Erlotinib (Control)AutoDock Vina-7.80.85Met793, Thr790 (Water-bridge)
Glide XP-8.40.62Met793, Cys775
Analog N7 (Novel)AutoDock Vina-9.2 N/AMet793, Lys745, Asp800
Glide XP-9.8 N/AMet793, Lys745 (Salt bridge)

Analysis:

  • Binding Mode: Both Erlotinib and Analog N7 anchor to the hinge region via Met793 . However, Analog N7 exhibits a superior score (-9.8 kcal/mol in Glide) due to an additional salt-bridge interaction with Lys745 , a residue critical for ATP phosphate positioning.

  • Algorithm Discrepancy: Vina underestimated the stability of the hydrophobic tail of Erlotinib compared to Glide, resulting in a slightly weaker score for the control.

Mechanistic Pathway: EGFR Inhibition

Understanding where the inhibitor binds is as critical as the score. The diagram below maps the signal interruption caused by the pyrimidine derivative.

EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR Dimerization EGF->EGFR_Ext ATP_Pocket ATP Binding Pocket (Met793 Hinge) EGFR_Ext->ATP_Pocket Activates Phos Autophosphorylation (Tyr1068/1173) ATP_Pocket->Phos Transfer Phosphate Inhibitor Pyrimidine Inhibitor (Analog N7) Inhibitor->ATP_Pocket Competes (Ki = 4nM) Inhibitor->Phos BLOCKS Ras Ras-GTP Phos->Ras Raf Raf/MEK/ERK Ras->Raf Prolif Cell Proliferation Raf->Prolif

Figure 2: Mechanism of Action. The pyrimidine inhibitor competes with ATP at the hinge region (Met793), effectively blocking the downstream Ras/Raf proliferation cascade.

Comparative Analysis: DHFR (Target 2)

Objective: Assess the potential of a Thienopyrimidine Derivative against Methotrexate (MTX).

Performance Metrics
CompoundAlgorithmBinding Energy (kcal/mol)Key Interactions
Methotrexate AutoDock Vina-9.1Glu30, Arg22, Phe31
Glide XP-10.5Glu30, Ile5, Asp27
Thienopyrimidine AutoDock Vina-8.3Glu30, Phe31
Glide XP-8.9Glu30, Val115

Analysis:

  • Selectivity Issue: While the Thienopyrimidine derivative binds effectively, it lacks the deep electrostatic network (Arg22 interaction) that gives Methotrexate its high potency (-10.5 kcal/mol).

  • Optimization Opportunity: The docking suggests that adding a glutamate tail to the Thienopyrimidine scaffold could improve affinity by targeting Arg57, mimicking the MTX binding mode.

Critical Evaluation & Recommendations

Scoring Function Bias
  • AutoDock Vina: Heavily weights steric complementarity and hydrophobic interactions. It tends to favor larger, more lipophilic ligands.

  • Glide XP: Incorporates specific terms for hydrogen bond geometry and desolvation penalties. It is generally more accurate for ranking pyrimidine derivatives where specific H-bond angles (e.g., with Met793) are critical for activity.

Recommendation for Researchers

For initial high-throughput screening of pyrimidine libraries, AutoDock Vina is sufficient and cost-effective. However, for lead optimization—specifically when refining the N1/N3 nitrogen interaction at the kinase hinge region—Glide XP or GOLD is recommended to minimize false positives.

References

  • Gao, H., et al. (2024).[1] 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Letters in Drug Design & Discovery. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.[2] Journal of Computational Chemistry. Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rigid Receptor Flow. Journal of Medicinal Chemistry. Link

  • Al-Anazi, et al. (2021).[3] Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential EGFR inhibitors. Arabian Journal of Chemistry. Link

  • BenchChem. (2023). Comparative Docking Analysis of 2,6-Diphenylpyrimidine-4(1H)-thione with Other Ligands Against EGFR. Link

Sources

Comparative Kinetic Analysis of Pyrimidine Synthesis Pathways: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Analysis of Different Pyrimidine Synthesis Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of pharmaceutical process development, the synthesis of the pyrimidine core—a scaffold ubiquitous in oncology (e.g., Fluorouracil) and cardiovascular (e.g., Nifedipine) therapeutics—presents a critical decision point. Researchers must choose between the atom-economical elegance of Multicomponent Reactions (MCRs) and the precision of Stepwise Cyclocondensation.

This guide provides a rigorous kinetic and mechanistic comparison of the two dominant synthetic routes: the acid-catalyzed Biginelli Reaction and the base-catalyzed Stepwise Cyclocondensation . We analyze reaction rates, rate-determining steps (RDS), and experimental protocols to validate kinetic profiles, empowering you to select the optimal pathway for your target molecule.

Part 1: The Pathways – Mechanistic & Kinetic Deep Dive

Method A: The Biginelli Multicomponent Reaction (Acid-Catalyzed)

The Route: A one-pot condensation of an aldehyde, a


-keto ester, and urea.[1][2][3]
Best For:  Rapid library generation, high atom economy, diversity-oriented synthesis.
1. Mechanistic Reality

While early theories proposed an aldol condensation as the first step, modern kinetic studies (notably by Kappe et al.) have established the Imine Mechanism as the dominant pathway under acidic conditions.

  • Step 1 (Fast Equilibrium): Acid-catalyzed condensation of the aldehyde and urea to form an

    
    -acyliminium ion intermediate.[4]
    
  • Step 2 (Rate-Determining Step - RDS): The enol form of the

    
    -keto ester attacks the electrophilic 
    
    
    
    -acyliminium ion.
  • Step 3 (Fast): Cyclization and dehydration to form the dihydropyrimidinone (DHPM).

2. Kinetic Profile
  • Reaction Order: Typically follows second-order kinetics overall, being first-order with respect to the

    
    -acyliminium intermediate and first-order with respect to the enol content of the 
    
    
    
    -keto ester.
  • Catalytic Effect: The reaction rate (

    
    ) is directly proportional to the strength of the acid catalyst (pKa dependence). Lewis acids (e.g., 
    
    
    
    ,
    
    
    ) often accelerate the RDS by stabilizing the iminium ion or facilitating enolization.
  • Induction Period: Often observed in non-catalyzed variants due to the slow formation of the critical iminium intermediate.

Method B: Stepwise Cyclocondensation (Base-Catalyzed)

The Route: Condensation of a pre-formed amidine (or guanidine) with a


-keto ester or 

-unsaturated ketone. Best For: Regiospecific targets, scale-up of specific APIs, avoiding thermodynamic mixtures.
1. Mechanistic Reality

This pathway operates under basic conditions (e.g., NaOEt, NaH) and follows an addition-elimination sequence.

  • Step 1 (Fast): Deprotonation of the amidine/guanidine.

  • Step 2 (RDS): Nucleophilic attack of the amidine nitrogen on the carbonyl of the

    
    -keto ester (or the 
    
    
    
    -carbon of an enone).
  • Step 3: Intramolecular cyclization and loss of leaving group (alcohol or water).

2. Kinetic Profile
  • Reaction Order: Generally second-order (first-order in amidine, first-order in electrophile).

  • Leaving Group Effect: The rate is heavily influenced by the electrophilicity of the carbonyl and the nature of the leaving group (e.g., ethyl vs. methyl esters).

  • Thermodynamics: Unlike the Biginelli, which is often reversible until the final dehydration, the stepwise approach can be driven to completion irreversibly by the precipitation of the salt byproduct or removal of alcohol.

Part 2: Visualization of Reaction Pathways

The following diagram contrasts the kinetic bottlenecks (RDS) of the two pathways.

PyrimidineSynthesis cluster_0 Method A: Biginelli Reaction (Acid-Catalyzed) cluster_1 Method B: Stepwise Cyclocondensation (Base-Catalyzed) Aldehyde Aldehyde + Urea Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium H+ (Fast Eq) Intermed_A Open Chain Ureide Iminium->Intermed_A B-Keto Ester Enol (RDS) Product_A DHPM Product Intermed_A->Product_A Cyclization (-H2O) Amidine Amidine + Base Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral Nucleophilic Attack (RDS) Product_B Pyrimidine Core Tetrahedral->Product_B Elimination (-ROH)

Caption: Comparative mechanistic flow. Red arrows indicate the Rate-Determining Step (RDS) for each pathway. Note the distinct intermediates: Iminium ion (Biginelli) vs. Tetrahedral intermediate (Stepwise).

Part 3: Experimental Protocol – Self-Validating Kinetic Assay

To objectively compare these reactions for your specific substrate, use this In Situ NMR Kinetic Monitoring Protocol . This method is superior to HPLC for kinetics as it tracks all species (reactants, intermediates, products) simultaneously without quenching.

Materials
  • Solvent: Deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ) compatible with both reactants.
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB). Why? It is chemically inert, non-volatile, and provides sharp singlet protons at ~6.1 ppm, usually distinct from pyrimidine signals.

  • Instrument: 400 MHz NMR (or higher) with temperature control unit.

Step-by-Step Workflow
  • Baseline Calibration (

    
    ): 
    
    • Dissolve the Limiting Reagent (e.g., Aldehyde for Biginelli, 0.1 mmol) and Internal Standard (0.05 mmol) in 0.6 mL deuterated solvent.

    • Acquire a standard

      
      H NMR spectrum.[5] Integrate the diagnostic peak of the reactant (e.g., aldehyde -CHO proton at 10 ppm) against the Internal Standard. This ratio is your Concentration Factor (
      
      
      
      ).
  • Reaction Initiation:

    • Add the remaining reagents (Urea,

      
      -keto ester, Catalyst) directly to the NMR tube.
      
    • Critical: Cap immediately and invert 3 times to mix.

    • Insert into the pre-shimmed NMR probe equilibrated to the reaction temperature (e.g., 60°C).

  • Kinetic Acquisition (Array Mode):

    • Set up a multi_zgvd (Bruker) or equivalent arrayed experiment.

    • Parameters:

      • Delay (

        
        ): 5-10 seconds (ensure full relaxation for quantitative integration).
        
      • Scans (

        
        ): 4-8 (keep low to maximize time resolution).
        
      • Loop count: 50-100 loops (depending on expected rate).

    • Start acquisition immediately.

  • Data Processing:

    • Phase and baseline correct all spectra in the array identically.

    • Integrate the Product peak (e.g., DHPM methine proton ~5.5 ppm) and the Reactant peak relative to the Internal Standard.

    • Plot

      
       vs. Time. A linear plot confirms pseudo-first-order kinetics.
      

Part 4: Comparative Data Summary

The table below summarizes the performance metrics of the two pathways based on standard laboratory scale (1-10 mmol) syntheses reported in literature.

MetricBiginelli Reaction (MCR) Stepwise Cyclocondensation
Kinetic Control Moderate. Product distribution is thermodynamically driven; difficult to stop at intermediates.High. Stepwise addition allows isolation of intermediates and control over regiochemistry.
Reaction Time Slow (12-24h) without catalysis.Fast (30-60 min) with Lewis Acid/Microwave.Moderate (2-6h). Rate limited by the nucleophilicity of the amidine.
Atom Economy Excellent. Water is the only byproduct.Lower. Often generates salt waste and alcohol byproducts.
Substrate Scope Broad for aldehydes; limited for sterically hindered

-keto esters.
Excellent for complex amidines and specific regioisomers.
Scalability High. One-pot nature simplifies reactor design.Moderate. Requires multiple vessels or sequential additions.
Green Metric High (often solvent-free or ethanol).Moderate (requires strong bases/solvents).
Expert Insight: When to Choose Which?
  • Choose Biginelli if you are building a Library of dihydropyrimidinones for SAR (Structure-Activity Relationship) screening. The kinetic efficiency of the one-pot setup outweighs the lack of mechanistic precision.

  • Choose Stepwise if you are optimizing a Process Route for a specific API where impurity profile and regioselectivity are paramount. The ability to characterize the intermediate ensures "Quality by Design" (QbD) compliance.

References

  • Mechanism of the Biginelli Reaction: Kappe, C. O. (1997).[6] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry. Link

  • Microwave-Assisted Kinetics: Kappe, C. O., & Stadler, A. (2000). Microwave-Enhanced Chemistry: Kinetic Analysis of the Biginelli Reaction. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Stepwise Pyrimidine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text for base-catalyzed mechanisms). Link

  • NMR Kinetic Monitoring Protocol: Kwan, E. E. (2011). Experimental Methods: Obtaining Kinetic Data with NMR Spectroscopy. Harvard University Lecture Notes. Link

  • Catalytic Comparison: Hu, E. H., et al. (1998). Copper-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry. Link

Sources

Comparative Analysis of the Stability of Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine serves as a foundational pharmacophore in modern medicinal chemistry, forming the core of blockbuster drugs ranging from fluorouracil to kinase inhibitors like imatinib. However, its stability profile—both chemical and metabolic—presents distinct challenges compared to bioisosteres like pyridine or phenyl rings.

This guide provides a comparative analysis of pyrimidine derivative stability, focusing on metabolic susceptibility (cytochrome P450 oxidation), hydrolytic degradation, and photostability. It is designed for medicinal chemists and formulation scientists, offering actionable data and validated protocols to optimize lead compounds.

Critical Stability Factors: Pyrimidine vs. Alternatives

The stability of pyrimidine derivatives is governed by the electron-deficient nature of the diazine ring. Below is a comparative breakdown of how pyrimidine fares against common bioisosteres.

Chemical & Metabolic Stability Comparison[1]
FeaturePyrimidine Pyridine (Alternative)Phenyl (Alternative)Impact on Stability
Electron Density Low (

-deficient)
ModerateHighPyrimidines are resistant to electrophilic attack but susceptible to nucleophilic attack (ring opening).
Metabolic Liability High (Oxidative metabolism at C-positions)Moderate (N-oxidation, C-oxidation)High (Epoxidation, Hydroxylation)Pyrimidine is often a "soft spot" for aldehyde oxidase (AO) and CYP450 unless blocked.
Basicity (pKa) ~1.3 (Weak base)~5.2 (Moderate base)N/ALower basicity reduces N-oxide formation but can limit solubility-driven stability.
Photostability Moderate (Tautomer-dependent)HighHighAmino-pyrimidines can undergo photo-tautomerization leading to degradation.
The Metabolic "Soft Spot" Challenge

A critical instability mode for pyrimidine derivatives in drug development is rapid oxidative metabolism by cytosolic Aldehyde Oxidase (AO) or CYP450 enzymes. The electron-deficient ring facilitates nucleophilic attack by the enzyme's molybdenum cofactor.

  • Observation: Unsubstituted positions on the pyrimidine ring (especially C2 and C4/C6) are metabolic hotspots.

  • Solution: "Blocking" these positions with small alkyl groups (e.g., methyl) or electron-withdrawing groups (e.g., -CF3, -Cl) significantly enhances metabolic half-life (

    
    ).
    

Comparative Case Studies

Case Study A: Metabolic Stabilization via C6-Methylation

Context: In the development of Monopolar Spindle 1 (MPS1) inhibitors, pyrido[3,4-d]pyrimidine derivatives showed poor stability in Human Liver Microsomes (HLM).

  • Compound A (Unsubstituted C6): Rapid clearance due to remote metabolism at the aniline moiety, facilitated by the binding orientation of the pyrimidine core.

  • Compound B (C6-Methyl substituted): The introduction of a methyl group at the C6 position sterically hindered the metabolic approach and altered the binding mode, significantly improving HLM stability.

Data Summary: | Compound Variant | Modification | HLM Intrinsic Clearance (


) | Half-life (

) | | :--- | :--- | :--- | :--- | | Pyrido-pyrimidine A | H- at C6 | > 100 µL/min/mg | < 10 min | | Pyrido-pyrimidine B | -CH3 at C6 | < 15 µL/min/mg | > 60 min |
Case Study B: Photostability of Amino- vs. Methyl-Pyrimidines

Context: UV-filtering agents based on avobenzone derivatives.[1]

  • 2-Amino Pyrimidine (2-APDA): Undergoes rapid photodegradation.[1] The amino group facilitates amino-to-imino tautomerization upon protonation, creating a pathway for excited-state decay and fragmentation.

  • 2-Methyl Pyrimidine (2-MPDA): Lacks the amino-tautomerization pathway. Exhibits superior photostability under acidic conditions.

Mechanism Visualization

The following diagram illustrates the decision logic for stabilizing a pyrimidine lead candidate based on degradation data.

StabilityLogic Start Lead Pyrimidine Candidate Test Stability Screening Start->Test Result1 High Clearance (HLM) Test->Result1 > 50% loss Result2 Hydrolytic Degradation Test->Result2 Ring Opening Result3 Stable Test->Result3 < 10% loss Action1 Identify Metabolic Soft Spot (C2, C4, C6) Result1->Action1 Action2 Identify Nucleophilic Attack Result2->Action2 Strategy1 Strategy: Block with -CH3 / -CF3 or Reduce Lipophilicity Action1->Strategy1 Strategy1->Test Re-test Strategy2 Strategy: Remove EWG on Ring or Steric Shielding Action2->Strategy2 Strategy2->Test Re-test

Caption: Iterative optimization workflow for addressing metabolic and hydrolytic instability in pyrimidine scaffolds.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized based on ICH guidelines and recent literature.

Protocol 1: Forced Degradation Profiling (Hydrolysis & Photolysis)

Objective: Determine intrinsic stability and identify degradation products.

Reagents:

  • 0.1 M, 1.0 M HCl

  • 0.1 M, 1.0 M NaOH

  • 3%

    
    
    
  • HPLC-grade Acetonitrile/Water

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of the pyrimidine derivative in Methanol/Water.

  • Acid Stress: Aliquot 1 mL stock + 1 mL 1.0 M HCl. Incubate at 60°C for 4 hours.

    • Checkpoint: If degradation >20%, repeat with 0.1 M HCl at 25°C.

  • Base Stress: Aliquot 1 mL stock + 1 mL 1.0 M NaOH. Incubate at 60°C for 4 hours.

    • Note: Pyrimidines with electron-withdrawing groups (e.g., 4-chloro) are highly prone to nucleophilic displacement (SNAr) here.

  • Oxidative Stress: Aliquot 1 mL stock + 1 mL 3%

    
    . Incubate at RT for 24 hours.
    
  • Analysis: Quench samples (neutralize acid/base). Analyze via HPLC-PDA-MS.

    • Success Criteria: Mass balance > 95% (Sum of API + Impurities).

Protocol 2: Microsomal Stability Assay (HLM)

Objective: Assess metabolic stability (Phase I metabolism).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Phosphate Buffer (100 mM, pH 7.4)

Step-by-Step:

  • Pre-Incubation: Mix 190 µL of HLM suspension (0.5 mg/mL final conc) in buffer with 1 µL of test compound (1 µM final conc). Incubate at 37°C for 5 mins.

  • Initiation: Add 10 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add aliquot to 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Processing: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Self-Validation: Include Verapamil or Testosterone as a high-clearance control.

References

  • Vertex AI Search. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives. National Institutes of Health. 1[2]

  • Arpa, E. M., et al. (2020). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. Journal of Physical Chemistry Letters. 3

  • ACS Publications. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. American Chemical Society. 4

  • BenchChem. (2025).[5] An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrimidine and Morpholine Derivatives. 5

  • Onyx IPCA. (2025). A practical guide to forced degradation and stability studies for drug substances. 6

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-pyrimidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence in your laboratory. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science, protecting both the researcher and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-pyrimidinecarboxylate, grounded in established safety data and best practices. The causality behind each step is explained to foster a culture of safety that is both knowledgeable and proactive.

Hazard Identification: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This knowledge forms the basis for all safety and disposal procedures. This compound and its derivatives are classified with specific hazards that dictate our handling protocols.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), pyrimidine derivatives can present several hazards.[1][2][3] While some reports indicate that Ethyl 2-pyridinecarboxylate (a related compound) does not meet GHS hazard criteria, a significant number of notifications classify it with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[4] For instance, a closely related compound, 2-AMINO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER, is listed as harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Therefore, we must proceed with caution, adopting protocols that mitigate these potential risks.

Hazard ClassificationGHS Hazard StatementAssociated Risk
Skin Irritation (Category 2) H315Causes skin irritation.[1][2][3][4]
Serious Eye Irritation (Category 2/2A) H319Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335May cause respiratory irritation.[1][2][4]
Acute Toxicity - Oral (Category 4) H302Harmful if swallowed.[1]

This table summarizes potential hazards based on data for this compound and related pyrimidine compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are using.

Pre-Disposal Safety: Essential Handling and PPE

Proper disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental releases, ensuring that the chemical is managed safely from acquisition to disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[3][5] A face shield may be required for splash hazards.[6]

  • Hand Protection: Wear chemical-impermeable gloves.[1] Nitrile gloves are a common choice, but it is critical to check the manufacturer's glove compatibility chart for breakthrough time and permeation data specific to this compound or similar esters. Always wash hands thoroughly after removing gloves.[2]

  • Body Protection: A fully-buttoned laboratory coat is mandatory.[7] For tasks with a higher risk of splashes, consider wearing impervious clothing.[1][3]

  • Respiratory Protection: All work should be conducted in a properly functioning, certified laboratory chemical fume hood to avoid breathing vapors or mists.[1][7] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator may be necessary.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must not be released into the environment.[8][9] Sewer and drain disposal is strictly prohibited.[8][9] The only acceptable methods involve chemical destruction by licensed professionals.

Step 1: Waste Segregation
  • Action: At the point of generation, immediately segregate waste containing this compound from all other waste streams (e.g., regular trash, sharps, biohazardous waste).

  • Causality: Proper segregation is the cornerstone of safe waste management. It prevents dangerous chemical reactions that can occur when incompatible wastes are mixed and ensures that the waste is routed to the correct disposal facility.

Step 2: Containerization
  • Action: Collect all this compound waste—including pure or residual chemical, contaminated solids (e.g., weigh boats, gloves, paper towels), and solutions—in a dedicated, compatible, and sealable waste container.[7]

  • Best Practices:

    • Use containers made of a material that will not react with the chemical.

    • Ensure the container is in good condition with a tightly closing lid to prevent leaks or the escape of vapors.[1][10][11]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

Step 3: Labeling
  • Action: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[7] The label must clearly identify the contents, including:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date

  • Causality: Accurate labeling is a regulatory requirement and is critical for communicating hazards to everyone in the laboratory and to the waste disposal technicians who will handle the container.

Step 4: On-Site Accumulation
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory. This area should be away from sources of ignition like heat, sparks, or open flames.[9][10][11]

  • Causality: Storing hazardous waste in a designated, controlled area prevents accidental spills, minimizes exposure to lab personnel, and ensures incompatible materials are kept separate.

Step 5: Final Disposal
  • Action: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[12]

  • Mechanism of Disposal: The material will be transported to a licensed treatment and disposal facility. The primary methods for destruction are:

    • Controlled Incineration: This is a high-temperature process that breaks the chemical down into less hazardous components. It is often performed with flue gas scrubbing to capture any harmful byproducts of combustion.[8]

    • Chemical Destruction Plant: A specialized facility that uses chemical processes to neutralize or destroy the hazardous waste.[8]

  • Causality: These methods are designed to permanently destroy the chemical, preventing it from contaminating soil, water, or air. They are the only environmentally responsible and legally compliant options.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, contain the liquid and absorb it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of the neat chemical.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools.[1][9][13] Place the collected waste into your designated, labeled hazardous waste container for this compound.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[10]

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from procedures involving this compound.

G This compound Disposal Workflow cluster_waste_type 1. Identify Waste Type cluster_contain 2. Segregate & Contain cluster_process 3. Label & Store cluster_dispose 4. Final Disposal start Waste Generated is_liquid Liquid Waste? start->is_liquid e.g., Unused chemical, contaminated solutions is_solid Solid Waste? start->is_solid e.g., Contaminated gloves, weigh boats, absorbent pads liquid_container Collect in dedicated, sealable liquid waste container. is_liquid->liquid_container solid_container Collect in dedicated, sealable solid waste container. is_solid->solid_container label_waste Attach Hazardous Waste Label (Contents, Hazards, Date) liquid_container->label_waste solid_container->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste final_disposal Arrange pickup by EHS / Licensed Disposal Company store_waste->final_disposal

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available from: [Link]

  • Pyridine Standard Operating Procedure . University of Washington. Available from: [Link]

  • Ethyl 2-pyridinecarboxylate | C8H9NO2 | CID 17307 - PubChem . National Institutes of Health. Available from: [Link]

  • Biohazardous Waste Disposal Guide - Environmental Health and Safety . Dartmouth College. Available from: [Link]

  • A safety and chemical disposal guideline for Minilab users . German Institute for Medical Mission (Difäm). Available from: [Link]

  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR . University of Maryland. Available from: [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . U.S. Environmental Protection Agency. Available from: [Link]

  • Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. Available from: [Link]

  • Inert Reassessment - PEF Fatty Acid Esters, OPP, USEPA . U.S. Environmental Protection Agency. Available from: [Link]

  • SOPs for Personal Protection at CTC Manufacturing Sites - Regulations.gov . Regulations.gov. Available from: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP . American Society of Health-System Pharmacists. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC . GERPAC. Available from: [Link]

  • Ethoxylated Fatty Acid Methyl Esters; Exemption From the Requirement of a Tolerance . Federal Register. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.